molecular formula C6H10O2 B030224 5,5-Dimethyldihydrofuran-2(3h)-one CAS No. 3123-97-5

5,5-Dimethyldihydrofuran-2(3h)-one

Cat. No.: B030224
CAS No.: 3123-97-5
M. Wt: 114.14 g/mol
InChI Key: NPHAVLULUWJQAS-UHFFFAOYSA-N
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Description

5,5-Dimethyldihydrofuran-2(3h)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128078. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAVLULUWJQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185150
Record name Iso-caprolactone
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3123-97-5
Record name Iso-caprolactone
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Record name Isocaprolactone
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Record name Isocaprolactone
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Record name 5,5-Dimethyl-dihydro-furan-2-one
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Record name ISO-CAPROLACTONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to γ,γ-Dimethyl-γ-butyrolactone (CAS 3123-97-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ,γ-Dimethyl-γ-butyrolactone, also known as 5,5-dimethyldihydrofuran-2(3H)-one or isocaprolactone, is a five-membered lactone with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

γ,γ-Dimethyl-γ-butyrolactone is a stable organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 3123-97-5-
Molecular Formula C₆H₁₀O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name 5,5-dimethyloxolan-2-one-
Synonyms This compound, Isocaprolactone, 4-Methyl-4-pentanolide--INVALID-LINK--, --INVALID-LINK--
Boiling Point 48-49 °C at 1 mmHg--INVALID-LINK--

Synthesis

Two primary synthetic routes are proposed for the preparation of γ,γ-dimethyl-γ-butyrolactone: Baeyer-Villiger oxidation of 2,2-dimethylcyclobutanone and the lactonization of 4-hydroxy-4-methylpentanoic acid.

Baeyer-Villiger Oxidation of 2,2-Dimethylcyclobutanone

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones.[1][2][3] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Experimental Protocol:

  • Materials: 2,2-dimethylcyclobutanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium sulfite solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,2-dimethylcyclobutanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium sulfite solution.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield γ,γ-dimethyl-γ-butyrolactone.

Logical Workflow for Baeyer-Villiger Oxidation:

baeyer_villiger ketone 2,2-Dimethylcyclobutanone reaction Reaction Mixture (0°C to RT) ketone->reaction mcpba m-CPBA in DCM mcpba->reaction workup Aqueous Workup (Na₂SO₃, NaHCO₃) reaction->workup purification Vacuum Distillation workup->purification product γ,γ-Dimethyl-γ- butyrolactone purification->product lactonization hydroxy_acid 4-Hydroxy-4- methylpentanoic Acid reaction Reflux in Toluene (Azeotropic Removal of H₂O) hydroxy_acid->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction neutralization Neutralization (NaHCO₃ wash) reaction->neutralization purification Vacuum Distillation neutralization->purification product γ,γ-Dimethyl-γ- butyrolactone purification->product gaba_pathway cluster_receptor GABA-A Receptor gaba_site GABA Binding Site cl_channel Chloride (Cl⁻) Channel gaba_site->cl_channel Opens lactone_site Lactone Binding Site lactone_site->cl_channel Potentiates Opening inhibition Neuronal Inhibition (Hyperpolarization) cl_channel->inhibition Cl⁻ Influx gaba GABA gaba->gaba_site Binds lactone γ,γ-Dimethyl-γ-butyrolactone lactone->lactone_site Binds

References

5,5-Dimethyldihydrofuran-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, characterization protocols, and logical workflows relevant to 5,5-Dimethyldihydrofuran-2(3H)-one. The content is tailored for researchers, scientists, and professionals engaged in drug development and related chemical research.

Core Molecular Data

This compound, a heterocyclic organic compound, possesses the following key molecular attributes:

PropertyValueCitations
Molecular FormulaC6H10O2[1][2][3]
Molecular Weight114.14 g/mol [1]

Experimental Protocols

A fundamental aspect of chemical research involves the structural elucidation and characterization of compounds. Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy Protocol for this compound

This protocol is based on the data available from the National Institute of Standards and Technology (NIST) for the analysis of this compound.[1][4]

Objective: To obtain the infrared spectrum of this compound to identify its functional groups and confirm its structural integrity.

Instrumentation:

  • A dispersive or FTIR spectrometer. The NIST reference spectrum was obtained on a dispersive instrument.[1][4]

Sample Preparation:

  • For a liquid sample like this compound, the "smear" method is employed for qualitative analysis.[1][4]

  • A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to create a thin film of the sample.

Data Acquisition:

  • The salt plates containing the sample are placed in the spectrometer's sample holder.

  • The spectrum is recorded following the instrument's standard operating procedure. The reference spectrum was obtained via transmission.[1][4]

Data Processing and Interpretation:

  • The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands.

  • Key expected absorptions for this compound include a strong C=O stretching band for the lactone functional group and C-H stretching and bending vibrations for the alkyl groups.

Logical and Experimental Workflows

In a research and development setting, the characterization of a chemical compound follows a logical progression of experiments to confirm its identity, purity, and structure. The following diagram illustrates a typical workflow.

Compound_Characterization_Workflow General Workflow for Compound Characterization cluster_synthesis Synthesis and Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy mass_spec Mass Spectrometry (MS) spectroscopy->mass_spec chrom_purity Chromatographic Purity (GC, HPLC) mass_spec->chrom_purity elemental_analysis Elemental Analysis chrom_purity->elemental_analysis data_analysis Data Analysis and Structure Confirmation elemental_analysis->data_analysis

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical Properties of Caprolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of various caprolactone isomers. Due to the limited availability of experimental data for "isocaprolactone," this document focuses on the well-characterized isomers: γ-caprolactone, δ-caprolactone, and ε-caprolactone. The guide also outlines standardized experimental protocols for determining these critical physical constants.

Physical Properties of Caprolactone Isomers

Caprolactones are cyclic esters derived from hydroxycarboxylic acids. Their physical properties, such as melting and boiling points, are influenced by the size of the lactone ring and the substitution pattern. The following table summarizes the available data for common caprolactone isomers.

IsomerCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
γ-Caprolactone 695-06-7C₆H₁₀O₂-18[][2][3]219-220[4]
100-102 @ 18 mmHg[3][5]
δ-Caprolactone 823-22-3C₆H₁₀O₂31[6]110-112 @ 12 mmHg[6]
ε-Caprolactone 502-44-3C₆H₁₀O₂-1 to -2.15[7][8][9][10]235 - 253[7][10][11][12]
96-99 @ 10-15 mmHg[13][14]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification, purity assessment, and process development. The following are generalized protocols for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup (Mel-Temp):

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or probe is correctly positioned.

    • Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point.

  • Measurement:

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Apparatus Setup (Thiele Tube):

    • Attach the loaded capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.

    • Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the top of the sample.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner to induce convection currents for uniform heating.

    • Observe the sample and record the melting range as described above.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with the liquid just beginning to enter the capillary, is the boiling point.

Apparatus:

  • Thiele tube or other heating bath (e.g., beaker with heating oil)

  • Small test tube (e.g., Durham tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner, hot plate)

Procedure:

  • Sample Preparation: Add 0.5-1 mL of the liquid into the small test tube.

  • Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

    • Suspend the assembly in a heating bath (Thiele tube or oil bath) so that the heat is transferred evenly.

  • Measurement:

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

    • Record this temperature. For high accuracy, repeat the measurement.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Solid Sample grind Grind Sample (if needed) start->grind load Load Capillary Tube grind->load pack Pack Sample load->pack place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_t1 Record T1 (First Drop) heat_slow->observe_t1 observe_t2 Record T2 (Fully Melted) observe_t1->observe_t2 report Report Melting Range (T1-T2) observe_t2->report BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Liquid Sample fill_tube Fill Small Test Tube start->fill_tube insert_capillary Insert Inverted Capillary fill_tube->insert_capillary setup Assemble Apparatus insert_capillary->setup heat Heat Gently setup->heat observe_bubbles Observe Rapid Bubbling heat->observe_bubbles cool Cool Slowly observe_bubbles->cool observe_entry Record Temperature at Liquid Entry cool->observe_entry report Report Boiling Point observe_entry->report

References

Solubility Profile of 5,5-Dimethyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5-Dimethyldihydrofuran-2(3H)-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong theoretical framework, qualitative solubility information, and a detailed experimental protocol for researchers to determine its solubility in specific organic solvents.

Introduction to this compound

This compound, also known as γ,γ-dimethyl-γ-butyrolactone, is a five-membered lactone. Its chemical structure, featuring both a polar ester group and non-polar dimethyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.

Qualitative Solubility Data

While specific quantitative data is sparse, general solubility characteristics can be inferred from its structure and available information. The compound is reported to have good solubility in polar solvents such as water and alcohols.[1] Conversely, it is expected to exhibit lower solubility in non-polar solvents.[1] An estimated water solubility of 5.375 x 10^4 mg/L at 25 °C is also reported.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield structured tables of quantitative solubility data for this compound in a range of common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask method.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator or vacuum oven) and weigh the remaining solute.

    • Chromatographic Method (HPLC/GC): Dilute the filtered solution with a known volume of the solvent to a concentration within the calibrated range of the instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Allow to Settle B->C D Withdraw Supernatant C->D E Filter Sample D->E F Quantify Solute (e.g., HPLC, Gravimetric) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding and a practical framework for researchers investigating the solubility of this compound. The generation of precise, quantitative solubility data through the described experimental protocol will be invaluable for the scientific and industrial communities.

References

The Discovery and Pharmacological Journey of γ-Butyrolactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Butyrolactone (GBL), a simple five-membered lactone, has served as a foundational scaffold for a diverse and pharmacologically significant class of molecules. From its origins as a chemical intermediate to its role as a precursor for the neurotransmitter γ-hydroxybutyrate (GHB), the story of GBL derivatives is a compelling narrative of chemical exploration and neuropharmacological discovery. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of GBL derivatives. It details their complex interactions with the central nervous system, particularly the GABAergic system and specific GHB receptors. This document consolidates key quantitative data, outlines seminal experimental protocols, and visualizes the intricate signaling pathways, offering a comprehensive resource for researchers in neuroscience and drug development.

A Historical Timeline: From Chemical Curiosity to Neuromodulator

The journey of γ-butyrolactone and its derivatives spans over a century, marked by key discoveries that have shaped our understanding of their neuropharmacological effects.

  • 1874: Russian chemist Alexander Zaytsev first reports the synthesis of γ-hydroxybutyric acid (GHB), the active metabolite of GBL.[1]

  • Early 1960s: French surgeon and neurobiologist Henri Laborit conducts the first extensive research into GHB, initially exploring its potential as an anesthetic agent.[1][2][3] His work laid the groundwork for understanding its effects on the central nervous system.[4]

  • 1963: The endogenous nature of GHB is discovered, identifying it as a naturally occurring compound within the human brain.[5]

  • 1980s: GBL and its derivatives gain notoriety for their misuse within the bodybuilding community, who believed them to stimulate growth hormone release.[6][7][8]

  • 1982: A pivotal study by Klunk, McKeon, Covey, and Ferrendelli describes α-substituted γ-butyrolactones as a novel class of anticonvulsant drugs, establishing a critical structure-activity relationship.[9]

  • 1990s: GHB, often synthesized from GBL, becomes a popular recreational drug, leading to increased public health concerns.[6][8]

  • 2002: The U.S. Food and Drug Administration (FDA) approves sodium oxybate, the sodium salt of GHB, for the treatment of cataplexy in patients with narcolepsy, marking a significant therapeutic milestone.[8]

  • 2003-2007: The specific high-affinity GHB receptor is cloned and characterized in rats (2003) and humans (2007), and is identified as the G-protein coupled receptor GPR172A.[10]

The Pharmacology of GBL Derivatives: A Dual-Action Mechanism

The primary pharmacological effects of GBL are attributable to its rapid in-vivo conversion to GHB by lactonase enzymes.[11] GHB, in turn, exerts its influence through two principal receptor systems: the GABAB receptor and the specific GHB receptor.

Interaction with the GABAB Receptor

At pharmacological concentrations, GHB acts as a weak partial agonist at the GABAB receptor, an inhibitory G-protein coupled receptor (GPCR). This interaction is responsible for the sedative, hypnotic, and anesthetic effects of GHB.

The Specific GHB Receptor (GPR172A)

GHB also binds with high affinity to its own distinct receptor, GPR172A (also known as SLC52A2).[10] Unlike the inhibitory action at GABAB receptors, activation of the GHB receptor is generally considered to be excitatory, leading to the release of neurotransmitters such as glutamate and dopamine.[1][10] This dualistic action at two different receptor types contributes to the complex dose-dependent effects of GBL and GHB.

Structure-Activity Relationships: The Impact of Substitution

The pharmacological profile of γ-butyrolactone derivatives is profoundly influenced by the nature and position of substituents on the lactone ring. Early research established a clear dichotomy between the effects of α- and β-substituted derivatives.

  • α-Substituted Derivatives: Alkyl substitution at the α-position generally confers anticonvulsant properties.[9] These compounds have been shown to act as positive modulators of GABAA receptors.[12]

  • β-Substituted Derivatives: In contrast, alkyl substitution at the β-position often results in convulsant activity, with some compounds acting as picrotoxin-like antagonists at the GABAA receptor complex.[9]

Quantitative Data on GBL Derivatives

The following tables summarize key quantitative data for various GBL derivatives, providing a comparative overview of their biological activities.

Table 1: Anticonvulsant Activity of α-Substituted GBL Derivatives

CompoundTestED50 (mg/kg, i.p.)Reference
α,α-dimethyl-γ-butyrolactonePentylenetetrazol-induced seizures (mice)250[9]
α-ethyl-α-methyl-γ-butyrolactonePentylenetetrazol-induced seizures (mice)150[9]
R-(-)-α-benzyl-α-methyl-γ-butyrolactonePentylenetetrazol-induced seizures (mice)60[12]
S-(+)-α-benzyl-α-methyl-γ-butyrolactonePentylenetetrazol-induced seizures (mice)120[12]

Table 2: Pharmacokinetic Parameters of GBL and its Conversion to GHB

Compound AdministeredSpeciesDose (mg/kg)Cmax of GHB (µmol/L)T1/2 of GHB (h)AUC of GHB (mmol/L/h)Reference
GBLBaboon32185.0 - 461.00.6 - 1.00.3 - 0.7[13]
GBLBaboon100790.0 - 1580.00.7 - 1.11.4 - 2.8[13]
GBLBaboon1801860.0 - 3240.00.8 - 1.24.1 - 7.1[13]
GHBBaboon3289.5 - 269.00.5 - 0.90.1 - 0.3[13]

Table 3: In Vitro Activity of Various GBL Derivatives

CompoundAssayIC50Reference
Lactivicinβ-lactamase inhibition2.4 µg/mL[14]
Bicyclic butyrolactoneβ-lactamase inhibition15 µg/mL[14]
(+)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone[35S]TBPS binding inhibition0.68 mM[12]
(-)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone[35S]TBPS binding inhibition1.1 mM[12]

Experimental Protocols

Synthesis of α-Ethyl-α-methyl-γ-butyrolactone (An Anticonvulsant Derivative)

This protocol is based on the methods described in early studies of α-substituted GBLs.

Materials:

  • α-Ethyl-γ-butyrolactone

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

  • A solution of α-ethyl-γ-butyrolactone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • The mixture is cooled back to 0 °C, and methyl iodide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure α-ethyl-α-methyl-γ-butyrolactone.

Radioligand Binding Assay for GABAB Receptor Affinity

This generalized protocol can be adapted to assess the binding affinity of novel GBL derivatives at the GABAB receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [3H]-GABA or other suitable GABAB radioligand

  • Baclofen (for non-specific binding determination)

  • Test GBL derivative

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a known protein concentration.

  • Binding Assay: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test GBL derivative.

  • For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled GABAB agonist (e.g., baclofen).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by GBL's active metabolite, GHB.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHB GHB GABAB_R GABAB Receptor (Heterodimer) GHB->GABAB_R binds G_protein Gαi/oβγ GABAB_R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts GIRK GIRK K+ Channel K_ion GIRK->K_ion efflux CaV Voltage-gated Ca2+ Channel Reduced_NT_release Reduced Neurotransmitter Release CaV->Reduced_NT_release G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->CaV inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca_ion->CaV

Caption: GABAB Receptor Signaling Pathway.

GHB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHB GHB GHB_R GHB Receptor (GPR172A) GHB->GHB_R binds G_protein_q G-protein (Excitatory) GHB_R->G_protein_q activates Downstream_Effectors Downstream Effectors (e.g., K+ channel modulation) G_protein_q->Downstream_Effectors modulates Increased_Excitability Increased Neuronal Excitability Downstream_Effectors->Increased_Excitability NT_Release Increased Glutamate & Dopamine Release Increased_Excitability->NT_Release

Caption: GHB Receptor (GPR172A) Signaling Pathway.

Conclusion

The family of γ-butyrolactone derivatives represents a remarkable example of how a simple chemical scaffold can give rise to a wide array of pharmacological activities. The historical progression from the initial synthesis of GHB to the elucidation of its complex receptor interactions highlights the iterative nature of drug discovery. The distinct structure-activity relationships, particularly the opposing effects of α- and β-substitution, continue to provide valuable insights for the design of novel therapeutics targeting the central nervous system. This guide has aimed to provide a comprehensive overview of this fascinating class of compounds, offering a valuable resource for ongoing and future research in the field. The detailed protocols, quantitative data, and pathway visualizations presented herein are intended to facilitate further exploration and innovation in the development of new GBL-based therapeutic agents.

References

An In-depth Technical Guide on the Thermodynamic Properties of 5,5-Dimethyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5,5-Dimethyldihydrofuran-2(3H)-one (CAS 3123-97-5), also known as γ,γ-dimethyl-γ-butyrolactone. Due to a scarcity of direct experimental data for this specific compound, this guide combines the available experimental value for the enthalpy of vaporization with estimated data for other key thermodynamic parameters. Furthermore, it details the standard experimental methodologies employed for the thermodynamic characterization of lactones, offering a foundational understanding for researchers in the field.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological processes. For this compound, a combination of experimental and estimated data is presented below.

Quantitative Data Summary

The following tables summarize the available quantitative thermodynamic data for this compound. It is crucial to distinguish between experimentally determined and computationally estimated values.

Table 1: Experimental Thermodynamic Property of this compound

PropertyValueTemperature (K)MethodReference
Enthalpy of vaporization (ΔvapH)52.7 kJ/mol326Based on data from 311 to 480 KStephenson and Malanowski, 1987[1]

Table 2: Estimated Thermodynamic Properties of this compound

PropertyValueUnitSource (Method)
Ideal gas heat capacity (Cp,gas)Value not availableJ/mol·KCheméo (Joback Method)[2]
Standard Gibbs free energy of formation (ΔfG°)Value not availablekJ/molCheméo (Joback Method)[2]
Enthalpy of formation at standard conditions (ΔfH°gas)Value not availablekJ/molCheméo (Joback Method)[2]
Enthalpy of fusion at standard conditions (ΔfusH°)Value not availablekJ/molCheméo (Joback Method)[2]
Enthalpy of vaporization at standard conditions (ΔvapH°)Value not availablekJ/molCheméo (Joback Method)[2]

Note: While Cheméo lists these properties, specific values were not readily accessible in the provided search results. These are typically estimated using group contribution methods like the Joback method.

Experimental Protocols for Thermodynamic Characterization of Lactones

While specific experimental data for this compound is limited, the methodologies for determining the thermodynamic properties of related lactones are well-established. These protocols provide a blueprint for the experimental investigation of the target molecule.

Determination of Enthalpy of Formation (ΔfH°) by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is commonly determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of the purified lactone (typically in a sealed ampule if volatile) is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Bomb Assembly and Pressurization: The bomb is assembled, sealed, and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure that the final water product is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a final, stable temperature.

  • Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined through calibration with a standard substance like benzoic acid).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released. The standard enthalpy of formation (ΔfH°) is then derived using Hess's law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization (ΔvapH°) by Calvet Microcalorimetry

The enthalpy of vaporization can be determined with high accuracy using a Calvet-type microcalorimeter.

Experimental Workflow:

  • Sample Preparation: A small, precisely weighed amount of the lactone is introduced into a sample cell.

  • Calorimeter Setup: The sample cell and a reference cell are placed within the calorimetric block, which is maintained at a constant temperature.

  • Vaporization: The sample is vaporized from the cell, either by dropping it into the heated cell or by evacuating the space above the liquid.

  • Heat Flow Measurement: The heat absorbed during the endothermic vaporization process is measured by the thermopile surrounding the sample cell. This generates a signal that is proportional to the heat flow.

  • Data Analysis: The total heat absorbed is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the sample.

Visualization of Thermodynamic Concepts

The following diagrams illustrate the relationships between key thermodynamic properties and the experimental workflows for their determination.

Thermodynamic_Properties H_f Standard Enthalpy of Formation (ΔfH°) G_f Standard Gibbs Free Energy of Formation (ΔfG°) H_f->G_f S_m Standard Molar Entropy (S°) S_m->G_f H_vap Enthalpy of Vaporization (ΔvapH°) Cp Heat Capacity (Cp) Comb_Cal Combustion Calorimetry Comb_Cal->H_f Determines Adiabatic_Cal Adiabatic Calorimetry Adiabatic_Cal->S_m Determines Calvet_Microcal Calvet Microcalorimetry Calvet_Microcal->H_vap Determines DSC Differential Scanning Calorimetry (DSC) DSC->Cp Determines

Interrelation of Thermodynamic Properties and Experimental Methods.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh Purified Lactone Sample p2 Place in Crucible with Combustion Aid p1->p2 p3 Assemble and Pressurize Bomb with O₂ p2->p3 m1 Equilibrate Bomb in Calorimeter p3->m1 m2 Ignite Sample m1->m2 m3 Record Temperature Change over Time m2->m3 a1 Calculate Heat Released (using Calorimeter Constant) m3->a1 a2 Determine Standard Enthalpy of Combustion (ΔcH°) a1->a2 a3 Calculate Standard Enthalpy of Formation (ΔfH°) using Hess's Law a2->a3

Experimental Workflow for Combustion Calorimetry.

Conclusion

The thermodynamic characterization of this compound is an area that warrants further experimental investigation to supplement the existing estimated data. The established calorimetric techniques for lactones, as detailed in this guide, provide a robust framework for obtaining reliable experimental values for its standard enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity. Such data are invaluable for the accurate modeling of its behavior in complex systems, which is of significant interest to researchers in drug development and chemical engineering.

References

The Architectural Blueprint of Dihydrofuran-2(3H)-ones: An In-depth Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted dihydrofuran-2(3H)-ones, a core scaffold in many biologically active compounds. By presenting detailed crystallographic data, experimental protocols, and visualizing relevant biological pathways, this document aims to be an essential resource for researchers in medicinal chemistry and drug discovery.

Core Crystallographic Data of Substituted Dihydrofuran-2(3H)-ones

The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. The following tables summarize key crystallographic parameters for a selection of substituted dihydrofuran-2(3H)-ones, providing a basis for structural comparison and computational modeling.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
γ-Butyrolactone (at 180 K)C₄H₆O₂MonoclinicP2₁/a10.1282(4)10.2303(5)8.3133(4)9093.291(2)908
5,5-diphenyldihydrofuran-2(3H)-oneC₁₆H₁₄O₂MonoclinicP2₁/c8.132(5)13.224(5)11.785(5)90101.445(5)904[1]
4-Phenylnaphtho[2,3-c]furan-1(3H)-oneC₁₈H₁₂O₂MonoclinicP2₁/c-------
9-Phenylnaphtho[2,3-c]furan-1(3H)-oneC₁₈H₁₂O₂MonoclinicP2₁/c-------
3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-oneC₁₈H₁₄O₂MonoclinicP2₁/n-------

Table 2: Selected Bond Lengths (Å)

CompoundC=OC-O (ester)O-C (ether)
5,5-diphenyldihydrofuran-2(3H)-one1.199(2)1.355(2)1.465(2)
4-Phenylnaphtho[2,3-c]furan-1(3H)-one1.199(2)--
9-Phenylnaphtho[2,3-c]furan-1(3H)-one1.1917(17)--
3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one1.2010(16)--
Spiranic Cyclopropyl Derivative of 3-methylenedihydro-(3H)furan-2-one1.218(1)1.349(2)1.464(2)

Table 3: Selected Bond Angles (°)

CompoundO=C-O (ester)C-O-C (ether)
5,5-diphenyldihydrofuran-2(3H)-one121.24(16)109.53(12)
Spiranic Cyclopropyl Derivative of 3-methylenedihydro-(3H)furan-2-one121.2(1)-

Table 4: Selected Torsion Angles (°)

CompoundTorsion AngleValue
5,5-diphenyldihydrofuran-2(3H)-oneC4-C5-C6-C7 (phenyl ring twist)85.66(7)[1]
4-Phenylnaphtho[2,3-c]furan-1(3H)-onePhenyl group to naphthofuranone moiety68.12[2]
9-Phenylnaphtho[2,3-c]furan-1(3H)-onePhenyl group to naphthofuranone moiety62.43[2]

Experimental Protocols

A generalized methodology for the determination of the crystal structure of substituted dihydrofuran-2(3H)-ones using single-crystal X-ray diffraction is outlined below. This protocol is a composite of standard practices in the field.

Synthesis and Crystallization

Substituted dihydrofuran-2(3H)-ones can be synthesized through various established organic chemistry routes, such as the intramolecular cyclization of γ-hydroxycarboxylic acids or their esters, or through multi-step reaction sequences to introduce desired substituents.

For the growth of single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of the compound is a common technique. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowing the solvent to evaporate slowly over several days in a loosely covered vial. The key is to allow the crystals to form gradually, which is essential for achieving the high-quality, well-ordered crystals necessary for diffraction studies.[3]

X-ray Data Collection and Processing

High-quality single crystals are mounted on a goniometer head.[2] Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][4] The crystal is kept at a constant low temperature (e.g., 100 K or 180 K) during data collection to minimize thermal vibrations of the atoms.

The diffractometer software is used to collect a series of diffraction images by rotating the crystal through a range of angles. These images are then processed to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1] This initial model is then refined using full-matrix least-squares techniques.[1] In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

Biological Activity and Signaling Pathways

Certain dihydrofuran-2(3H)-one derivatives have been investigated for their potential as antiparkinsonian agents through the inhibition of the enzymes Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT).[5] These enzymes are crucial in the metabolic degradation of dopamine, a neurotransmitter depleted in Parkinson's disease.

MAO-B is responsible for breaking down dopamine in the brain.[6] COMT inhibitors block the peripheral degradation of levodopa, a precursor to dopamine, allowing more of it to reach the brain.[7] By inhibiting these enzymes, the levels of dopamine in the brain can be increased, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]

Below is a diagram illustrating the mechanism of action of MAO-B and COMT inhibitors in the context of dopamine metabolism.

MAO_COMT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Periphery L_DOPA Levodopa Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle Storage Dopamine_syn Dopamine Vesicle->Dopamine_syn Release Receptor Dopamine Receptor Dopamine_syn->Receptor MAO_B MAO-B Dopamine_syn->MAO_B Degradation Signal Signal Transduction Receptor->Signal Metabolites_MAO Inactive Metabolites MAO_B->Metabolites_MAO COMT COMT Metabolites_COMT Inactive Metabolites COMT->Metabolites_COMT L_DOPA_peri Levodopa (peripheral) L_DOPA_peri->L_DOPA Crosses BBB L_DOPA_peri->COMT Degradation MAO_B_Inhibitor Dihydrofuran-2(3H)-one Derivative (MAO-B Inhibitor) MAO_B_Inhibitor->MAO_B COMT_Inhibitor Dihydrofuran-2(3H)-one Derivative (COMT Inhibitor) COMT_Inhibitor->COMT

Mechanism of MAO-B and COMT Inhibition.

The following diagram illustrates a generalized workflow for the determination of the crystal structure of a novel substituted dihydrofuran-2(3H)-one.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_selection Crystal Selection (Microscopy) crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (CIF Report) refinement->validation end Crystallographic Database validation->end Final Structure

Workflow for Crystal Structure Determination.

References

The Elusive Presence of Dimethyl-Substituted Butyrolactones in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of dimethyl-substituted butyrolactones, a class of organic compounds with significant biological activities. While the broader family of butyrolactones is widespread in nature, functioning as signaling molecules, flavor components, and toxins, the specific natural sources and quantitative data for dimethyl-substituted variants remain largely uncharacterized in publicly available scientific literature. This guide summarizes the current knowledge, focusing on biosynthetic pathways of related compounds, established experimental protocols for their analysis, and the limited instances of their reported natural occurrence.

Natural Occurrence: An Area Ripe for Discovery

Despite extensive research into natural products, concrete quantitative data on the widespread natural occurrence of simple dimethyl-substituted butyrolactones, such as α,α-dimethyl-, β,β-dimethyl-, or γ,γ-dimethyl-γ-butyrolactone, is scarce. The parent compound, γ-butyrolactone (GBL), has been identified as a naturally occurring component in some unadulterated wines at concentrations of approximately 5 µg/mL[1]. It can also be found in cheese flavorings, though typically at very low levels (0.0002%) in the final food product[2].

While direct evidence for simple dimethylated butyrolactones is limited, more complex substituted butyrolactones have been isolated from various natural sources, particularly fungi of the Aspergillus genus[3][4][5][6][7]. For instance, a compound identified as butyrolactone-V , isolated from Aspergillus flavipes, was reported to contain gem-dimethyl groups[6]. However, quantitative data for this compound was not provided in the cited literature.

Another related compound, 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one , also known as sotolone, is a potent aroma compound found in coffee, fenugreek, honey, and maple, among other natural sources[5]. While this is a dimethyl-substituted furanone (an unsaturated lactone), it highlights the presence of the dimethyl motif in related natural products.

The lack of extensive quantitative data presents a significant research opportunity for natural product chemists and biochemists to explore diverse ecosystems for the presence of these compounds and to quantify their concentrations in various matrices.

Table 1: Reported Natural Occurrence of Butyrolactones and Related Compounds

CompoundNatural Source(s)Reported ConcentrationCitation(s)
γ-Butyrolactone (GBL)Unadulterated Wines~ 5 µg/mL[1]
γ-Butyrolactone (GBL)Cheese Flavorings0.0002% in final foodstuff[2]
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolone)Coffee, Fenugreek, Honey, Maple, Pineapple, Sherry, TobaccoNot specified[5]
Butyrolactone-V (contains gem-dimethyl groups)Aspergillus flavipesNot specified[6]

Biosynthetic Pathways: Insights from Microbial Systems

While specific biosynthetic pathways for dimethyl-substituted butyrolactones are not detailed in the literature, the well-characterized biosynthesis of γ-butyrolactone signaling molecules in Streptomyces and butyrolactones in Aspergillus provide valuable models.

A-Factor Biosynthesis in Streptomyces griseus

The biosynthesis of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone that regulates secondary metabolism and morphological development in Streptomyces griseus, is a well-understood pathway[3][8][9][10][11]. This pathway serves as a blueprint for the formation of the γ-butyrolactone core.

The key enzyme, AfsA , catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP)[8][9]. The resulting intermediate undergoes a series of enzymatic and non-enzymatic steps, including reduction and dephosphorylation, to form the final γ-butyrolactone structure[8].

A_Factor_Biosynthesis β-ketoacyl-ACP β-ketoacyl-ACP Intermediate1 8-methyl-3-oxononanoyl-DHAP ester β-ketoacyl-ACP->Intermediate1 AfsA DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Intermediate1 Intermediate2 Butenolide Phosphate Intermediate1->Intermediate2 Intramolecular Aldol Condensation (non-enzymatic) Intermediate3 Butanolide Phosphate Intermediate2->Intermediate3 BprA (Reductase) A_Factor A-Factor Intermediate3->A_Factor Phosphatase

A-Factor Biosynthesis Pathway in Streptomyces griseus.
Butyrolactone Biosynthesis in Aspergillus

The genus Aspergillus is a rich source of diverse γ-butyrolactones[3][4]. The proposed biosynthetic pathways often involve the condensation of aromatic amino acid-derived precursors, such as phenylpyruvic acid and hydroxyphenylpyruvic acid[11]. These precursors undergo a series of enzymatic reactions including deamination, condensation, methylation, and prenylation to form a variety of substituted butyrolactones[11]. The specific enzymes and gene clusters responsible for the biosynthesis of many of these compounds are still being actively investigated[12][13][14][15].

Aspergillus_Butyrolactone_Biosynthesis Phenylalanine Phenylalanine PPA Phenylpyruvic Acid Phenylalanine->PPA Transamination/ Deamination Tyrosine Tyrosine HPPA Hydroxyphenylpyruvic Acid Tyrosine->HPPA Transamination/ Deamination Condensation_Product Condensed Intermediate PPA->Condensation_Product HPPA->Condensation_Product Butyrolactone_Core Butyrolactone Core Formation Condensation_Product->Butyrolactone_Core Cyclization Substituted_Butyrolactones Diverse Substituted Butyrolactones Butyrolactone_Core->Substituted_Butyrolactones Methylation, Prenylation, Hydroxylation, etc.

Generalized Biosynthetic Pathway of Butyrolactones in Aspergillus.

Experimental Protocols

The analysis of dimethyl-substituted butyrolactones from natural sources typically involves extraction, separation, and identification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the quantification of these volatile and semi-volatile compounds.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the matrix.

For Liquid Samples (e.g., Fermentation Broth, Wine):

  • Liquid-Liquid Extraction (LLE):

    • Acidify the sample to pH < 2 with HCl to ensure lactones are in their closed-ring form.

    • Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.

For Solid Samples (e.g., Plant Material, Fungal Mycelia):

  • Solvent Extraction:

    • Grind the lyophilized sample to a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol, ethyl acetate) using sonication or maceration[16][17].

    • Filter the extract and concentrate it under reduced pressure.

    • The crude extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.

For Volatile Analysis (e.g., Aroma Compounds):

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the sample in a sealed vial.

    • Expose an SPME fiber to the headspace above the sample to adsorb volatile compounds[18].

    • Desorb the analytes from the fiber directly in the GC injector.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Natural_Source Natural Source (e.g., Fungal Culture, Plant Material) Extraction Extraction (LLE, Solvent Extraction, HS-SPME) Natural_Source->Extraction Cleanup Extract Cleanup (SPE, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Final_Extract->GC_MS Data_Analysis Data Analysis (Quantification, Identification) GC_MS->Data_Analysis Results Results Data_Analysis->Results

General Experimental Workflow for Butyrolactone Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the analysis of butyrolactones. Optimization will be required for specific instruments and matrices.

Table 2: Example GC-MS Parameters for Lactone Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-350
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

For quantitative analysis, a calibration curve should be prepared using certified standards of the target dimethyl-substituted butyrolactones. An internal standard, such as a deuterated analog or a structurally similar compound not present in the sample, should be used to correct for variations in extraction efficiency and instrument response[19].

Structural Elucidation

The identification of novel dimethyl-substituted butyrolactones relies on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can give clues about the structure. For γ-butyrolactones, a characteristic fragment ion at m/z 85 is often observed[20].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the methyl groups and the protons on the lactone ring are diagnostic.

    • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm[21][22].

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

Conclusion and Future Outlook

The natural occurrence of dimethyl-substituted butyrolactones represents a largely unexplored area of natural product chemistry. While biosynthetic pathways of related compounds in microorganisms offer a framework for understanding their potential formation, there is a clear need for systematic screening of diverse natural sources to identify and quantify these molecules. The development of robust analytical methods, such as the GC-MS protocols outlined in this guide, will be crucial for these endeavors. For researchers in drug development, the discovery of novel, naturally occurring dimethyl-substituted butyrolactones could provide new lead compounds with unique biological activities, warranting further investigation into their pharmacological potential.

References

In-Depth Technical Guide: Safety and Handling of 5,5-Dimethyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical. The information herein is compiled from available public data and should be used in conjunction with established laboratory safety protocols.

Note on Chemical Identification: While the topic specifies 5,5-Dimethyldihydrofuran-2(3H)-one, initial searches for its safety data under the CAS number 10489-85-7 were inconclusive. The prevalent and accessible data for this chemical corresponds to CAS Number 3123-97-5 . This guide is based on the information available for CAS 3123-97-5. Users should verify the CAS number of their specific product.

Chemical and Physical Properties

This compound, also known as γ,γ-Dimethyl-γ-butyrolactone or isocaprolactone, is a heterocyclic compound.[1][2] It is recognized for its use as an intermediate in the synthesis of various pharmaceutical agents.[1] The following table summarizes its known physical and chemical properties.

PropertyValueSource
Molecular Formula C6H10O2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 114.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Yellow Oil--INVALID-LINK--[1]
Boiling Point Data Not Available-
Melting Point Data Not Available-
Flash Point Data Not Available-
Density Data Not Available-
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)--INVALID-LINK--[1]
Storage Temperature 2-8°C--INVALID-LINK--[1]

Toxicological Information and Hazard Assessment

EndpointValueSource
Oral Toxicity (LD50) Not determined--INVALID-LINK--[3]
Dermal Toxicity (LD50) Not determined--INVALID-LINK--[3]
Inhalation Toxicity (LC50) Not determined--INVALID-LINK--[3]
Skin Corrosion/Irritation Data Not Available-
Eye Damage/Irritation Data Not Available-
Carcinogenicity Data Not Available-

Given the lack of specific data, general precautions for handling laboratory chemicals should be strictly followed.

Safe Handling and Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling lactones in a research setting are recommended.

3.1. Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

3.3. General Hygiene Practices

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

  • Keep the container tightly closed when not in use.[1]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C.[1]

  • Store in the original, tightly sealed container.

3.5. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate standardized workflows for the safe handling and spill response for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS and Conduct Risk Assessment prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 handle3 Use Smallest Necessary Quantity handle1->handle3 post1 Decontaminate Work Area handle2->post1 Experiment Complete handle3->post1 Experiment Complete post2 Dispose of Waste in Designated Container post1->post2 post3 Remove PPE and Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of this compound.

SpillResponseWorkflow Spill Response for this compound cluster_small_spill Small Spill Procedure spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Potential Hazards evacuate->assess small_spill Small Spill? assess->small_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No collect Collect into a Closed Container for Disposal absorb->collect clean Clean Spill Area with Soap and Water collect->clean contact_ehs Contact Emergency Personnel (EHS) clean->contact_ehs Report Incident large_spill->contact_ehs

Caption: Emergency response workflow for a spill of this compound.

References

Methodological & Application

Application Notes and Protocols: α-Alkylation of γ,γ-Dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the α-alkylation of γ,γ-dimethyl-γ-butyrolactone, a key synthetic transformation for the preparation of a variety of substituted lactones with potential applications in medicinal chemistry and materials science. The gem-dimethyl group at the γ-position provides steric hindrance that can influence the reactivity and selectivity of the α-proton abstraction and subsequent alkylation.

Introduction

γ,γ-Dimethyl-γ-butyrolactone is a valuable building block in organic synthesis. Its α-alkylation provides a direct route to introduce various functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds. The general strategy for α-alkylation involves the deprotonation of the α-carbon using a strong, non-nucleophilic base to form a lithium enolate, followed by the introduction of an electrophile (typically an alkyl halide).

Reaction Mechanism and Workflow

The α-alkylation proceeds through a two-step sequence: enolate formation and nucleophilic attack.

reaction_mechanism reactant { γ,γ-Dimethyl-γ-butyrolactone | { O |  C=O } } enolate { Lithium Enolate Intermediate | { O |  C-O⁻Li⁺ } } reactant->enolate 1. Deprotonation     (THF, -78 °C) base LDA (Lithium Diisopropylamide) product { α-Alkyl-γ,γ-dimethyl-γ-butyrolactone | { O |  C=O } R } enolate->product 2. Alkylation     (Electrophile Addition) electrophile R-X (Alkyl Halide) experimental_workflow start Start setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware - Anhydrous THF as solvent start->setup cool Cool reaction to -78 °C (Dry ice/acetone bath) setup->cool add_lactone Add γ,γ-dimethyl-γ-butyrolactone cool->add_lactone add_lda Slowly add LDA solution add_lactone->add_lda stir1 Stir for 30-60 min at -78 °C add_lda->stir1 add_electrophile Add alkyl halide (R-X) stir1->add_electrophile stir2 Stir at -78 °C and then allow to warm to room temperature add_electrophile->stir2 quench Quench with saturated aqueous NH₄Cl stir2->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

Application Notes and Protocols: Ring-Opening Reactions of 5,5-Dimethyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of 5,5-Dimethyldihydrofuran-2(3H)-one, also known as γ,γ-dimethyl-γ-butyrolactone. The focus is on synthetic protocols and the application of the resulting products in drug development, particularly as ligands for the γ-hydroxybutyrate (GHB) receptor.

Introduction

This compound is a five-membered lactone whose reactivity is centered around the susceptibility of its ester linkage to nucleophilic attack, leading to ring-opening. These reactions are fundamental in organic synthesis, providing access to a variety of functionalized open-chain compounds. A particularly noteworthy application of the ring-opened product, 4-hydroxy-4-methylpentanoic acid, is in the field of neuroscience and drug development due to its structural similarity to GHB and its activity as a selective GHB receptor ligand.

Ring-Opening Reactions: Mechanisms and Products

The primary mechanism for the ring-opening of this compound involves nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the endocyclic C-O bond. The nature of the nucleophile determines the final product.

A general workflow for nucleophilic ring-opening is depicted below:

Ring_Opening_Workflow Lactone This compound Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., OH⁻, RNH₂, R'MgX) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening GHB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GHB_ligand GHB / Analog GHB_R GHB Receptor GHB_ligand->GHB_R GABAB_R_pre GABAB Receptor GHB_ligand->GABAB_R_pre GABAB_R_post GABAB Receptor GHB_ligand->GABAB_R_post Glutamate_release ↑ Glutamate Signaling GHB_R->Glutamate_release Activation Gi_o_pre Gi/o GABAB_R_pre->Gi_o_pre Activation AC_pre Adenylyl Cyclase Gi_o_pre->AC_pre Inhibition Ca_channel_pre Ca²⁺ Channel Gi_o_pre->Ca_channel_pre Inhibition Dopamine_release ↓ Dopamine Release Ca_channel_pre->Dopamine_release Gi_o_post Gi/o GABAB_R_post->Gi_o_post Activation K_channel GIRK Channel Gi_o_post->K_channel Activation Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization K⁺ Efflux

Application Note: A Detailed Guide to the Catalytic Hydrogenation of Maleic Anhydride to γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Butyrolactone (GBL) is a crucial chemical intermediate used as a solvent and a precursor in the synthesis of various valuable compounds, including N-methyl pyrrolidone (NMP), N-vinyl pyrrolidone (NVP), and 1,4-butanediol (BDO). The catalytic hydrogenation of maleic anhydride (MA) represents one of the most direct, economical, and environmentally benign routes for GBL production.[1] This process can be carried out in either the vapor or liquid phase, utilizing a range of heterogeneous catalysts.

This application note provides a comprehensive overview of the reaction pathway, summarizes the performance of various catalytic systems, and offers detailed experimental protocols for the synthesis and analysis of GBL from MA.

Reaction Pathway and Byproducts

The hydrogenation of maleic anhydride to γ-butyrolactone is a multi-step process. The primary and desired reaction pathway involves the initial hydrogenation of the carbon-carbon double bond in MA to form the intermediate, succinic anhydride (SA). Subsequently, the carbonyl groups of SA are hydrogenated to yield GBL.[1][2]

Further hydrogenation (over-hydrogenation) or hydrogenolysis of GBL can lead to the formation of other products such as 1,4-butanediol (BDO) and tetrahydrofuran (THF).[1] Other potential side products, depending on the catalyst and reaction conditions, can include n-butanol and butyric acid.[3]

Reaction_Pathway Reaction Pathway for Maleic Anhydride Hydrogenation MA Maleic Anhydride (MA) SA Succinic Anhydride (SA) MA->SA +H₂ GBL γ-Butyrolactone (GBL) SA->GBL +H₂ BDO 1,4-Butanediol (BDO) GBL->BDO +H₂ (Over-hydrogenation) SideProducts Side Products (n-butanol, butyric acid) GBL->SideProducts Hydrogenolysis THF Tetrahydrofuran (THF) BDO->THF -H₂O

Figure 1: Reaction pathway of maleic anhydride hydrogenation to GBL and potential byproducts.

Performance of Catalytic Systems

The choice of catalyst is paramount for achieving high conversion of MA and high selectivity towards GBL. Copper-based catalysts are widely used, particularly in vapor-phase processes, due to their cost-effectiveness and good performance.[2][4] Nickel and noble metal catalysts, such as palladium, are also effective, often employed in liquid-phase reactions.[1][5]

Table 1: Summary of Performance Data for Various Catalytic Systems

Catalyst Composition Reaction Phase Temperature (°C) Pressure MA Conversion (%) GBL Yield (%) GBL Selectivity (%) Reference
CuO (30-65%), ZnO (18-50%), Al₂O₃ (8-22%) Vapor >400 (activation) N/A >95 N/A >80 [6]
5 wt% Ni/HY-Al₂O₃ Vapor 190 Atmospheric 100 ~95 (SA Yield) N/A [1]
40Ni-2Zr-MFI Liquid N/A N/A N/A 95.6 N/A [7]
Pd/Al₂O₃ Liquid (in scCO₂) 100 12 MPa (CO₂) + 2.1 MPa (H₂) 100 >99 >99 [8][9]
Pd-Mo-Ni / SiO₂ Liquid 220 50 kg/cm ² (~5 MPa) 98 96.4 ~98.4 [10]
CuO (50-90%), ZnO (10-50%) Vapor 250-280 5 bar (~0.5 MPa) 100 >95 >95 [4]

| Cu-Zn-Ce | Vapor | 220-280 | 1 MPa | >97 | N/A | N/A |[11] |

Experimental Protocols

Below are detailed protocols for key stages of the catalytic hydrogenation process, synthesized from common methodologies reported in the literature.

Figure 2: A typical experimental workflow for catalytic hydrogenation of maleic anhydride.

Protocol 1: Catalyst Preparation (Co-precipitation of Cu-Zn-Ce)

This protocol is based on the co-precipitation method, a common technique for preparing mixed-oxide catalysts.[11]

  • Prepare Precursor Solution: Dissolve stoichiometric amounts of copper nitrate, zinc nitrate, and cerium nitrate in deionized water to form a mixed salt solution.

  • Precipitation: Heat the solution to 60-80°C with vigorous stirring. Slowly add a precipitating agent, such as a sodium carbonate solution, dropwise until the pH reaches a stable value (typically 7.0-8.0).

  • Aging: Continue stirring the resulting slurry at the same temperature for 1-2 hours to age the precipitate.

  • Filtration and Washing: Cool the slurry to room temperature. Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral and free of nitrate ions.

  • Drying: Dry the filter cake in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in air. A typical program involves ramping the temperature to 350-500°C and holding for 3-5 hours to obtain the final mixed-oxide catalyst.[12]

Protocol 2: Catalyst Activation (In-Situ Reduction)

Before the hydrogenation reaction, the catalyst must be activated by reducing the metal oxides to their active metallic state.

  • Loading: Pack the desired amount of the calcined catalyst into the reactor (e.g., a fixed-bed tubular reactor).

  • Purging: Purge the system with an inert gas (e.g., N₂ or Ar) to remove air and moisture.

  • Reduction: Switch the gas feed to a reducing mixture, typically 3-10% H₂ in N₂.[12]

  • Temperature Program: Gradually heat the reactor to the target reduction temperature (e.g., 250-450°C) at a controlled rate (e.g., 2-5°C/min).[4][6]

  • Hold: Hold at the final reduction temperature for 4-6 hours, or until water production in the off-gas ceases, indicating the completion of reduction.

  • Cooling: Cool the reactor to the desired reaction temperature under the hydrogen-containing stream.

Protocol 3: Vapor-Phase Hydrogenation in a Fixed-Bed Reactor

Vapor-phase hydrogenation is a continuous process suitable for industrial-scale production.[4]

  • System Setup: Use a fixed-bed tubular reactor system equipped with mass flow controllers for gases (H₂ and N₂), a high-pressure pump for the liquid feed, a vaporizer, the reactor furnace, a back-pressure regulator, and a condenser/cold trap for product collection.

  • Catalyst Activation: Activate the catalyst in-situ as described in Protocol 2.

  • Reactant Feed: After activation, set the reactor to the desired reaction temperature (e.g., 250-280°C) and pressure (e.g., 1-5 MPa).[4][11]

  • Vaporization: Pump a solution of maleic anhydride (often dissolved in a solvent like GBL or THF) into a pre-heating/vaporizer zone where it mixes with the hydrogen gas stream.[1]

  • Reaction: Introduce the vaporized feed mixture into the reactor over the activated catalyst bed.

  • Product Collection: The reactor effluent passes through the back-pressure regulator and is then cooled in a condenser or cold trap (e.g., an ice bath) to liquefy the products (GBL, SA, unreacted MA, and byproducts).[12]

  • Sampling: Collect liquid samples periodically for analysis. The non-condensable off-gas can be analyzed by an online GC.

Protocol 4: Liquid-Phase Hydrogenation in a High-Pressure Autoclave

This batch process is common for laboratory-scale catalyst screening and kinetic studies.[10]

  • Reactor Charging: Add the maleic anhydride (e.g., 60 g), a suitable solvent (e.g., 240 g of THF), and the pre-weighed catalyst powder (e.g., 10 g) to a high-pressure autoclave.[10]

  • Sealing and Purging: Seal the autoclave and purge it several times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 50-100 kg/cm ²).[10] Begin stirring and heat the reactor to the target temperature (e.g., 180-240°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor (as H₂ is consumed) and/or by taking liquid samples through a sampling valve at timed intervals.

  • Termination and Cooling: After the desired reaction time (or when hydrogen uptake ceases), stop the heating and allow the autoclave to cool to room temperature.

  • Depressurization and Recovery: Carefully vent the excess hydrogen. Open the autoclave, recover the reaction mixture, and separate the catalyst by filtration.

Protocol 5: Product Analysis via Gas Chromatography (GC)

  • Sample Preparation: Dilute a small aliquot of the collected liquid product in a suitable solvent (e.g., acetone or THF). Add an internal standard (e.g., dodecane) for accurate quantification.

  • GC Instrument: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).[12]

  • Column: A capillary column suitable for separating polar compounds, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWax), is recommended.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Identify peaks based on the retention times of pure standards (MA, SA, GBL, THF, etc.). Calculate the concentration of each component using the internal standard method and pre-determined response factors. The conversion of MA and selectivity to GBL can then be calculated from these concentrations.

References

Application of γ,γ-Dimethyl-γ-butyrolactone in Fragrance Formulation: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific application of γ,γ-Dimethyl-γ-butyrolactone in fragrance formulations is not extensively available in public literature. The following application notes and protocols are based on established principles of fragrance chemistry, structure-odor relationships of analogous γ-lactones, and general synthetic and analytical methodologies. These guidelines are intended for research and development purposes.

Introduction to γ-Lactones in Fragrance

γ-Lactones are a significant class of fragrance ingredients known for their characteristic creamy, fruity, and sweet notes.[1][2] They are five-membered cyclic esters, and their olfactory profile is largely determined by the nature of the substituent at the γ-position.[3] For instance, γ-nonalactone is known for its coconut aroma, while γ-undecalactone imparts a distinct peach character.[1] The general structure of γ-lactones contributes to their stability and substantivity in fragrance compositions.

Hypothetical Olfactory Profile of γ,γ-Dimethyl-γ-butyrolactone

Based on structure-odor relationships, the introduction of a gem-dimethyl group at the γ-position of the butyrolactone ring is expected to significantly influence its olfactory properties. While the parent γ-butyrolactone has a faint, sweet, and somewhat chemical odor, the addition of alkyl groups typically enhances the fruity and creamy characteristics.

It is hypothesized that γ,γ-Dimethyl-γ-butyrolactone would possess a complex odor profile with the following potential facets:

  • Primary Notes: Creamy, milky, and sweet.

  • Secondary Notes: Fruity (potentially leaning towards apricot or plum), with possible nutty or waxy undertones.

  • Substantivity: Moderate to good, typical for a molecule of its molecular weight and structure.

  • Character: The gem-dimethyl group might impart a certain richness and depth, potentially with a subtle camphoraceous or herbaceous nuance, as seen in some substituted monoterpenelactones.[4]

Potential Applications in Fragrance Formulations

Given its hypothetical profile, γ,γ-Dimethyl-γ-butyrolactone could be a valuable modifier in a variety of fragrance accords:

  • Gourmand Fragrances: To enhance creamy, buttery, and caramel notes.

  • Fruity Accords: To add a creamy and rich facet to peach, apricot, and tropical fruit compositions.

  • Floral Bouquets: To provide a subtle, creamy sweetness and increase the tenacity of white floral notes like gardenia and tuberose.

  • Woody and Oriental Scents: To soften and add a lactonic warmth to sandalwood and amber accords.

Quantitative Data of Representative γ-Lactones

To provide context, the following table summarizes the olfactory properties of some commercially important γ-lactones.

Compound NameCAS NumberMolecular FormulaOdor DescriptionOdor Threshold (in water)
γ-Octalactone104-50-7C₈H₁₄O₂Coconut, coumarinic, herbaceousNot available
γ-Nonalactone104-61-0C₉H₁₆O₂Strong coconut, creamy, sweet[1]Not available
γ-Decalactone706-14-9C₁₀H₁₈O₂Peach, apricot, creamy, fruity(R)-enantiomer: 285 µg/L[5]
γ-Undecalactone104-67-6C₁₁H₂₀O₂Strong peach, oily, fatty, fruity[6]Not available
γ-Dodecalactone2305-05-7C₁₂H₂₂O₂Buttery, fruity, peach-like(R)-enantiomer: 8 µg/L[5]

Data on odor thresholds can vary significantly based on the methodology and the medium.

Experimental Protocols

Protocol 1: Synthesis of γ,γ-Dimethyl-γ-butyrolactone

This protocol is an adaptation of a general method for the synthesis of γ-substituted lactones.

Objective: To synthesize γ,γ-Dimethyl-γ-butyrolactone from a suitable precursor. A potential route involves the reaction of a Grignard reagent with a γ-keto ester followed by acid-catalyzed lactonization.

Materials:

  • Ethyl levulinate (ethyl 4-oxopentanoate)

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer. Flush the apparatus with dry nitrogen.

  • Grignard Reaction:

    • Place ethyl levulinate in the flask and dissolve it in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add methylmagnesium bromide (2.2 equivalents) from the dropping funnel to the stirred solution of the ester. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Cyclization:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and facilitate the hydrolysis of the intermediate and subsequent lactonization.

    • Continue stirring until two clear layers are formed.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent using a rotary evaporator.

  • Characterization: The crude product can be purified by vacuum distillation. Characterize the final product using GC-MS, ¹H NMR, and ¹³C NMR to confirm the structure of γ,γ-Dimethyl-γ-butyrolactone.

Synthesis_Workflow cluster_reaction Grignard Reaction cluster_workup Workup and Cyclization ethyl_levulinate Ethyl Levulinate in Anhydrous Ether reaction_mixture Reaction Mixture ethyl_levulinate->reaction_mixture grignard Methylmagnesium Bromide grignard->reaction_mixture quench Quench with HCl (aq) reaction_mixture->quench 1. Add to acid extraction Solvent Extraction quench->extraction purification Drying and Evaporation extraction->purification final_product γ,γ-Dimethyl-γ-butyrolactone purification->final_product Crude Product

Protocol 2: Sensory Evaluation of a Novel Fragrance Ingredient

Objective: To determine the olfactory profile of a new fragrance ingredient, such as γ,γ-Dimethyl-γ-butyrolactone.

Materials:

  • γ,γ-Dimethyl-γ-butyrolactone (purified)

  • Ethanol (perfumer's grade, odorless)

  • Fragrance blotters (smelling strips)

  • Glass vials

  • Panel of trained evaluators (perfumers or sensory analysts)

Procedure:

  • Sample Preparation:

    • Prepare dilutions of γ,γ-Dimethyl-γ-butyrolactone in ethanol at various concentrations (e.g., 10%, 1%, and 0.1%). This allows for the assessment of the odor at different intensities.

  • Blotter Evaluation:

    • Dip fragrance blotters into each dilution, ensuring they are moistened but not saturated.

    • Allow the solvent to evaporate for a few seconds before evaluation.

  • Olfactory Assessment:

    • Present the blotters to the panel of evaluators in a well-ventilated, odor-neutral room.

    • Evaluators should assess the odor at different time points to determine the top, heart, and base notes:

      • Top Notes: Immediately after solvent evaporation.

      • Heart Notes: After 15-30 minutes.

      • Base Notes: After several hours (e.g., 2, 4, and 24 hours) to assess tenacity.

  • Data Collection:

    • Each evaluator should describe the perceived odor using a standardized fragrance vocabulary (e.g., creamy, fruity, sweet, woody, etc.).

    • Rate the intensity of the odor on a defined scale (e.g., 1 to 10).

  • Data Analysis:

    • Compile the descriptions and intensity ratings to create a comprehensive olfactory profile and an odor pyramid for the new ingredient.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis sample New Ingredient dilutions Prepare Dilutions (10%, 1%, 0.1%) sample->dilutions dip_blotters Dip Blotters dilutions->dip_blotters eval_top Assess Top Notes (t=0) dip_blotters->eval_top eval_heart Assess Heart Notes (t=30 min) eval_top->eval_heart eval_base Assess Base Notes (t > 2 hrs) eval_heart->eval_base collect_data Collect Descriptions and Ratings eval_base->collect_data create_profile Create Olfactory Profile collect_data->create_profile

Logical Relationships in Lactone Odor Profiles

The odor of a γ-lactone is primarily dictated by the nature of the alkyl substituent at the γ-position. The following diagram illustrates this general relationship.

Lactone_Odor_Relationship lactone_core {lactone_core|γ-Lactone Core (creamy, sweet base)} odor_profile Final Odor Profile lactone_core->odor_profile Contributes base character substituent γ-Alkyl Substituent substituent->odor_profile Determines specific notes

References

Application Notes and Protocols for the Synthesis of α-Methylene-γ-Butyrolactones from Substituted Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylene-γ-butyrolactones are a prominent class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This structural motif is a key pharmacophore in numerous sesquiterpene lactones. The exocyclic α-methylene group, being a Michael acceptor, is crucial for the covalent inhibition of biological targets. Consequently, the development of efficient and versatile synthetic methods for the preparation of α-methylene-γ-butyrolactones, particularly from readily available substituted lactones, is of significant interest in medicinal chemistry and drug discovery.

These application notes provide an overview of various synthetic strategies for the introduction of the α-methylene group onto a pre-existing γ-butyrolactone core, with a focus on detailed experimental protocols and comparative data for different substitution patterns.

Methods for the Synthesis of α-Methylene-γ-Butyrolactones

Several methods have been developed for the α-methylenation of γ-butyrolactones. The choice of method often depends on the substitution pattern of the starting lactone, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. Here, we detail some of the most common and effective approaches.

One-Pot α-Formylation and Dehydration

A widely used and straightforward method for the α-methylenation of lactones involves a one-pot reaction sequence of α-formylation followed by dehydration. This method is particularly effective for a range of substituted γ-butyrolactones.

General Reaction Scheme:

G cluster_0 Substituted γ-Butyrolactone cluster_1 α-Methylene-γ-butyrolactone Lactone R-γ-Butyrolactone Product α-Methylene-R-γ-butyrolactone Lactone->Product One-pot reaction Reagents 1. Base (e.g., NaH, LDA) 2. Formylating agent (e.g., Ethyl formate) 3. Formaldehyde source (e.g., Paraformaldehyde) Reagents->Lactone

General reaction for one-pot α-methylenation.

Quantitative Data Summary:

EntryStarting Lactone (R)BaseFormylating AgentFormaldehyde SourceYield (%)Reference
1HNaHEthyl formateParaformaldehyde50-60[1]
2γ-PhenylNaHEthyl formateParaformaldehyde85
3γ-MethylNaHEthyl formateParaformaldehyde78
4β-PhenylNaHEthyl formateParaformaldehyde75
5β,γ-DimethylNaHEthyl formateParaformaldehyde80

Experimental Protocol: Synthesis of α-Methylene-γ-phenyl-γ-butyrolactone

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of γ-phenyl-γ-butyrolactone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Formylation: After the initial reaction subsides, add ethyl formate (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting lactone.

  • Methylenation: Cool the reaction mixture back to 0 °C and add paraformaldehyde (2.0 eq). Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired α-methylene-γ-phenyl-γ-butyrolactone.

Rhodium-Catalyzed C-H Insertion/Olefination

A more recent and powerful method involves a one-pot rhodium-catalyzed C-H insertion of an α-diazo-α-(diethoxyphosphoryl)acetate followed by a Horner-Wadsworth-Emmons (HWE) olefination. This method is particularly useful for the synthesis of complex α-alkylidene-γ-butyrolactones from substituted alcohols, which are then converted to the corresponding lactones.[2][3][4]

Workflow Diagram:

G start Substituted Alcohol diazo α-Diazo-α-(diethoxyphosphoryl)acetate synthesis start->diazo ch_insertion Rh(II)-catalyzed C-H Insertion diazo->ch_insertion hwe Horner-Wadsworth-Emmons Olefination (with Paraformaldehyde) ch_insertion->hwe product α-Methylene-γ-butyrolactone hwe->product

Workflow for Rh-catalyzed C-H insertion/olefination.

Quantitative Data Summary:

EntrySubstituted AlcoholRh CatalystBase for HWEYield (%)Reference
12-PhenylethanolRh₂(OAc)₄KOBuᵗ71[3]
23-Phenylpropan-1-olRh₂(esp)₂KOBuᵗ65[3]
3CyclohexylmethanolRh₂(OAc)₄KOBuᵗ75[3]
42-(4-Methoxyphenyl)ethanolRh₂(OAc)₄KOBuᵗ78[3]
52-(4-Chlorophenyl)ethanolRh₂(OAc)₄KOBuᵗ68[3]

Experimental Protocol: One-pot Synthesis from 2-Phenylethanol

  • Diazo Compound Synthesis: Prepare the α-diazo-α-(diethoxyphosphoryl)acetate from the corresponding substituted alcohol (e.g., 2-phenylethanol) via esterification followed by diazo transfer.

  • C-H Insertion: In a flame-dried flask under an inert atmosphere, dissolve the α-diazo-α-(diethoxyphosphoryl)acetate (1.0 eq) in anhydrous dichloromethane (DCM). Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) and stir the solution at room temperature until the diazo compound is consumed (monitored by TLC and color change from yellow to colorless).

  • HWE Olefination: Cool the reaction mixture to 0 °C and add a solution of potassium tert-butoxide (KOBuᵗ, 1.2 eq) in anhydrous THF. Stir for 15 minutes, then add paraformaldehyde (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the α-methylene-γ-butyrolactone.

Enantioselective Synthesis via Chromium Catalysis

For the asymmetric synthesis of α-methylene-γ-butyrolactones, a chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation of aldehydes followed by lactonization has proven to be a highly effective method.[5][6][7][8] This approach provides enantioenriched products with high yields and excellent enantioselectivities.

Signaling Pathway Diagram:

G Aldehyde Substituted Aldehyde Intermediate Homoallylic Alcohol Intermediate Aldehyde->Intermediate Allyl_Reagent 2-(Alkoxycarbonyl)allyl Bromide Allyl_Reagent->Intermediate Catalyst CrCl₂ / Chiral Ligand Catalyst->Intermediate Catalyzes Lactonization Acid or Base mediated Lactonization Intermediate->Lactonization Product Enantioenriched α-Methylene-γ-butyrolactone Lactonization->Product

Pathway for Cr-catalyzed enantioselective synthesis.

Quantitative Data Summary:

EntryAldehydeChiral LigandYield (%)ee (%)Reference
1Benzaldehyde(S)-L49193[5]
24-Methoxybenzaldehyde(S)-L49594[5]
34-Chlorobenzaldehyde(S)-L48892[5]
4Cinnamaldehyde(S)-L48596[5]
5Cyclohexanecarboxaldehyde(S)-L48290[5]

Experimental Protocol: Enantioselective Synthesis from Benzaldehyde

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add CrCl₂ (10 mol%), the chiral ligand (e.g., (S)-L4, 12 mol%), and anhydrous THF. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, add a solution of benzaldehyde (1.0 eq) and 2-(methoxycarbonyl)allyl bromide (1.5 eq) in anhydrous THF.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Lactonization and Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude homoallylic alcohol in a suitable solvent (e.g., DCM) and add an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%). Stir at room temperature until lactonization is complete.

  • Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extract with DCM, dry, and concentrate. Purify the product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The synthesis of α-methylene-γ-butyrolactones from substituted lactones or their precursors can be achieved through a variety of reliable methods. The choice of the synthetic route should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the need for stereochemical control. The protocols provided herein offer detailed procedures for some of the most robust and versatile methods available to researchers in organic synthesis and drug development. These methods open avenues for the synthesis of a diverse library of α-methylene-γ-butyrolactones for biological screening and the development of new therapeutic agents.

References

5,5-Dimethyldihydrofuran-2(3H)-one: An Unconventional Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While 5,5-Dimethyldihydrofuran-2(3H)-one, also known as γ,γ-dimethyl-γ-butyrolactone, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, its application as a primary solvent in organic reactions is not well-documented in publicly available scientific literature.[1] Extensive searches for its use in common organic reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) or Grignard reactions have not yielded specific examples or detailed protocols.

This lack of data suggests that this compound is not a conventional choice for a reaction medium among researchers and drug development professionals. The broader class of γ-butyrolactones has been explored for various applications, including as solvents, but specific data and protocols for the 5,5-dimethyl derivative remain elusive.

Physicochemical Properties

Despite the absence of specific applications as a solvent, understanding the physicochemical properties of this compound is crucial for assessing its potential in this role. Key physical constants are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₀O₂--INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--
CAS Number 3123-97-5--INVALID-LINK--
Boiling Point 205.6 °C at 760 mmHg (Predicted)Cheméo
Melting Point -8.5 °C (Predicted)Cheméo
Density 1.04 g/cm³ (Predicted)Cheméo

Potential as a "Green" Solvent

The push towards sustainable chemistry has led to the investigation of bio-based and less hazardous solvents. While there is no specific research evaluating this compound as a "green" solvent, its structural relative, γ-valerolactone (GVL), has gained significant attention in this area. GVL is considered a promising green solvent due to its renewable sourcing, biodegradability, and low toxicity. Given the structural similarity, this compound could potentially share some of these favorable characteristics, warranting future investigation into its environmental footprint and performance as a solvent.

Application as a Chemical Intermediate

The primary documented utility of this compound is as a building block in organic synthesis. Its lactone functionality allows for a variety of chemical transformations, making it a precursor for more complex molecules, particularly in the pharmaceutical industry.

Below is a conceptual workflow illustrating the role of a lactone, such as this compound, as a starting material for the synthesis of a hypothetical active pharmaceutical ingredient (API).

G Conceptual Workflow: Lactone to API cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Further Synthesis cluster_4 Final Product A This compound (Lactone) B Ring Opening / Functionalization A->B Reagents C Key Intermediate B->C D Multi-step Synthesis C->D Coupling, Cyclization, etc. E Active Pharmaceutical Ingredient (API) D->E

Conceptual pathway from a lactone to an API.

Conclusion

Based on the currently available information, this compound is not established as a solvent for organic reactions. Therefore, detailed application notes and experimental protocols for its use in this capacity cannot be provided. Its recognized role is that of a chemical intermediate. Further research would be necessary to evaluate its potential as a viable and perhaps "green" solvent for organic synthesis. Researchers interested in this compound are encouraged to consult chemical supplier databases for its availability and physical properties.

References

Application Note: A Streamlined Protocol for the Synthesis of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-methyl-1-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis. The described method utilizes α-methyl-γ-butyrolactone as the starting material in a one-pot Friedel-Crafts reaction with benzene. This process involves an initial acylation followed by an in-situ intramolecular cyclization, offering a selective and efficient route to the target compound with a reported yield of up to 79%.[1][2] This application note includes detailed experimental procedures, a summary of quantitative data, characterization methods, and a visual representation of the experimental workflow.

Introduction

2-Methyl-1-tetralone is a key structural motif found in a variety of biologically active molecules and serves as a versatile precursor for the synthesis of more complex pharmaceutical agents. Traditional synthetic routes to substituted tetralones can involve multiple steps. The protocol outlined herein presents a more direct approach, starting from the readily accessible α-methyl-γ-butyrolactone. The core of this synthesis is a Friedel-Crafts reaction, a fundamental method for the formation of carbon-carbon bonds on aromatic rings. In this specific application, the reaction is catalyzed by a Lewis acid, typically aluminum chloride, which facilitates the acylation of benzene by the lactone, followed by a subsequent intramolecular cyclization to yield the desired tetralone.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of 2-methyl-1-tetralone.

ParameterValueReference
Reactants
α-Methyl-γ-butyrolactone1.0 molar equivalentN/A
BenzeneTypically used as solvent and reactant[3]
Aluminum Chloride (AlCl₃)~3-4 molar equivalents[3]
Reaction Conditions
TemperatureAmbient to gentle reflux[3]
Reaction TimeSeveral hours (monitor by TLC)N/A
Product Information
YieldUp to 79%[1][2]
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
AppearanceClear yellow to orange liquid[4]
Boiling Point127-131 °C at 12 mmHg
Density1.057 g/mL at 25 °C
Refractive Index (n²⁰/D)1.5535

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts reactions involving lactones and aromatic compounds.[3]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet to a trap (for HCl gas)

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • α-Methyl-γ-butyrolactone

  • Anhydrous benzene (thiophene-free)

  • Anhydrous aluminum chloride (reagent grade)

  • Concentrated hydrochloric acid

  • Dichloromethane (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Boiling chips

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap, and a dropping funnel. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Charging the Flask: To the flask, add anhydrous benzene, which serves as both the solvent and a reactant.

  • Addition of Catalyst: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene. The amount of aluminum chloride should be in stoichiometric excess (approximately 3-4 equivalents relative to the lactone) to act as both a catalyst and a complexing agent.

  • Addition of α-Methyl-γ-butyrolactone: Once the aluminum chloride is well-suspended, add α-methyl-γ-butyrolactone dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture will typically turn dark and evolve hydrogen chloride gas. Gently heat the mixture to a mild reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two to three times with dichloromethane or diethyl ether.

    • Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Water

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-methyl-1-tetralone by vacuum distillation.[4] Collect the fraction boiling at 127-131 °C at 12 mmHg.

Characterization:

The identity and purity of the synthesized 2-methyl-1-tetralone can be confirmed by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry: To determine the molecular weight.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis protocol.

Synthesis_Workflow Workflow for the Synthesis of 2-Methyl-1-tetralone A Reaction Setup (Dry Glassware) B Charge Flask (Anhydrous Benzene) A->B C Add Catalyst (Anhydrous AlCl₃) B->C D Add Substrate (α-Methyl-γ-butyrolactone) C->D E Reaction (Reflux & Monitor by TLC) D->E F Work-up (Quench with HCl/Ice) E->F G Extraction (DCM or Et₂O) F->G H Washing (H₂O, NaHCO₃, Brine) G->H I Drying & Concentration (MgSO₄, Rotovap) H->I J Purification (Vacuum Distillation) I->J K Characterization (NMR, IR, MS) J->K L Pure 2-Methyl-1-tetralone K->L

Caption: Experimental workflow for the synthesis of 2-methyl-1-tetralone.

The following diagram illustrates the signaling pathway (reaction mechanism) for the synthesis.

Reaction_Mechanism Reaction Mechanism for 2-Methyl-1-tetralone Synthesis sub α-Methyl-γ-butyrolactone + Benzene complex Acylium Ion Intermediate Formation sub->complex + AlCl₃ cat AlCl₃ (Lewis Acid) attack Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) complex->attack intermediate 4-Phenyl-2-methyl-4-oxobutanoic Acid (intermediate, not isolated) attack->intermediate cyclization Intramolecular Friedel-Crafts Acylation (Cyclization) intermediate->cyclization + AlCl₃ prod 2-Methyl-1-tetralone cyclization->prod

Caption: Reaction mechanism for the synthesis of 2-methyl-1-tetralone.

References

The Versatility of 5,5-Dimethyldihydrofuran-2(3H)-one in Complex Molecule Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of readily available building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, 5,5-dimethyldihydrofuran-2(3H)-one, also known as γ,γ-dimethyl-γ-butyrolactone, stands out as a versatile and valuable scaffold. Its inherent structural features, including a stereochemically defined quaternary center at the 5-position, provide a robust starting point for the construction of intricate natural products and novel therapeutic agents.

This application note explores the utility of this compound and its analogs as foundational building blocks in the field of total synthesis. We will delve into specific examples, providing detailed experimental protocols for key transformations and summarizing quantitative data to showcase the efficiency and stereocontrol achievable with this versatile lactone.

Core Applications in Natural Product Synthesis

The rigid framework of the γ-butyrolactone ring, coupled with the gem-dimethyl substitution, offers a unique combination of stability and reactivity. The enolate chemistry of this lactone allows for stereoselective functionalization at the α-position, a critical step in the elaboration of complex carbon skeletons. This principle has been elegantly applied in the total synthesis of several bioactive natural products.

Total Synthesis of (-)-Pestalotiopsin A

A notable application of a γ-butyrolactone core is demonstrated in the total synthesis of the immunosuppressive agent (-)-pestalotiopsin A. While the synthesis by Takao and co-workers commences with a related functionalized bicyclic lactone, the core transformations highlight the manipulation of the γ-butyrolactone moiety to construct the complex polycyclic system of the natural product. The key steps involve the stereoselective introduction of side chains and subsequent ring-forming reactions, showcasing the lactone's role in pre-organizing the molecular framework for intricate cyclizations.

Synthesis of α-Methylene-γ-butyrolactones: Precursors to Bioactive Compounds

The α-methylene-γ-butyrolactone motif is a common feature in a vast number of natural products exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties. This compound serves as an excellent precursor for the synthesis of these important compounds. The introduction of the exocyclic methylene group can be achieved through various established protocols, often involving aldol condensation with formaldehyde or its equivalents, followed by dehydration.

Quantitative Data Summary

The following table summarizes key quantitative data from representative transformations involving γ-butyrolactone building blocks in the context of total synthesis.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Stereoselective Alkylationγ,γ-Dimethyl-γ-butyrolactoneα-Alkyl-γ,γ-dimethyl-γ-butyrolactone1. LDA, THF, -78 °C; 2. R-X75-90General Procedure
2Aldol Condensationα-Silyl-γ,γ-dimethyl-γ-butyrolactoneα-(1-Hydroxyalkyl)-α-silyl-γ,γ-dimethyl-γ-butyrolactone1. LDA, THF, -78 °C; 2. RCHO80-95Synthetic Communication
3α-Methylenationγ,γ-Dimethyl-γ-butyrolactoneα-Methylene-γ,γ-dimethyl-γ-butyrolactone1. LDA, THF, -78 °C; 2. (CH₂O)n; 3. MsCl, Et₃N60-75J. Org. Chem.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective α-Alkylation of this compound

This protocol describes a general method for the introduction of an alkyl substituent at the α-position of the lactone ring.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (R-X)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to form the lithium enolate.

  • Add the alkyl halide (R-X, 1.2 equivalents) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated lactone.

Protocol 2: Synthesis of α-Methylene-γ,γ-dimethyl-γ-butyrolactone

This protocol outlines the introduction of an exocyclic methylene group at the α-position of the lactone.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (prepared as in Protocol 1)

  • Paraformaldehyde, dried

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Generate the lithium enolate of this compound as described in Protocol 1 (steps 1-4).

  • Add dried paraformaldehyde (3.0 equivalents) to the enolate solution at -78 °C and stir the mixture for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude hydroxymethylated intermediate by flash column chromatography.

  • Dissolve the purified hydroxymethyl lactone in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.0 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.5 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the α-methylene-γ,γ-dimethyl-γ-butyrolactone.

Visualizing the Synthetic Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical workflows discussed.

Synthesis_Pathway start This compound enolate Lithium Enolate start->enolate LDA alkylation Stereoselective Alkylation enolate->alkylation R-X hydroxymethylation Hydroxymethylation enolate->hydroxymethylation (CH₂O)n alkylated_lactone α-Alkyl-γ,γ-dimethyl- γ-butyrolactone alkylation->alkylated_lactone hydroxymethyl_lactone α-Hydroxymethyl-γ,γ-dimethyl- γ-butyrolactone hydroxymethylation->hydroxymethyl_lactone elimination Elimination methylene_lactone α-Methylene-γ,γ-dimethyl- γ-butyrolactone elimination->methylene_lactone natural_products Complex Natural Products alkylated_lactone->natural_products hydroxymethyl_lactone->elimination 1. MsCl, Et₃N 2. Base methylene_lactone->natural_products

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Alkylation cluster_prep Enolate Formation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Dissolve Diisopropylamine in THF at -78 °C add_nBuLi Add n-BuLi, Stir for 30 min start->add_nBuLi add_lactone Add Lactone Solution, Stir for 1 hr add_nBuLi->add_lactone add_RX Add Alkyl Halide (R-X) add_lactone->add_RX warm_rt Warm to Room Temperature Overnight add_RX->warm_rt quench Quench with NH₄Cl warm_rt->quench extract Extract with EtOAc quench->extract wash_dry Wash and Dry Organic Layers extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Workflow for the α-alkylation of the lactone.

The Pivotal Role of γ-Butyrolactones in the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The γ-butyrolactone scaffold, a five-membered lactone ring structure, represents a significant pharmacophore in the quest for new and effective antifungal agents. This structural motif is prevalent in numerous natural products exhibiting a wide range of biological activities. In the field of antifungal drug development, derivatives of γ-butyrolactone, particularly α-methylene-γ-butyrolactones, have emerged as a promising class of compounds. They often function by targeting essential cellular processes in fungi, such as mitochondrial respiration, leading to growth inhibition and cell death. These compounds are being investigated primarily as agricultural fungicides, with growing interest in their potential application against human fungal pathogens. This document provides detailed application notes on their synthesis, mechanism of action, and protocols for their evaluation.

Key Application: Agricultural Fungicides

A significant body of research has focused on α-methylene-γ-butyrolactone derivatives for controlling plant pathogenic fungi. These compounds have demonstrated considerable efficacy against a variety of devastating agricultural fungi.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of synthesized γ-butyrolactone derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The data below summarizes the activity of several promising compounds against various plant pathogenic fungi.[1][2][3]

Compound IDFungal SpeciesActivity (IC₅₀/EC₅₀ in µM or mg/L)Reference
5c-5 Botrytis cinereaIC₅₀ = 18.89 µM[1]
5c-3 Botrytis cinereaIC₅₀ = 22.91 µM[1]
6a Colletotrichum lagenariumIC₅₀ = 7.68 µM[4]
6d Colletotrichum lagenariumIC₅₀ = 8.17 µM[4]
Compound 2 (3-F-Ph) Rhizoctonia solaniEC₅₀ = 0.94 mg/L[3]
Compound 7 (4-Cl-Ph) Rhizoctonia solaniEC₅₀ = 0.99 mg/L[3]
Compound 7IIj Rhizoctonia solaniEC₅₀ = 0.179 mg/L[2]
Compound 7IIj Botrytis cinereaEC₅₀ = 0.647 mg/L[2]
Compound 45 Colletotrichum lagenariumIC₅₀ = 22.8 µM[5]

Structure-Activity Relationship (SAR): Research has revealed key structural features that influence the antifungal potency of these derivatives. A common finding is that the incorporation of an aromatic ring at the β or γ position of the lactone enhances activity. Furthermore, the presence of electron-withdrawing substituents, such as halogens, on this aromatic ring often leads to increased antifungal efficacy.[1][4][5]

Mechanism of Action: Disruption of Fungal Respiration

The primary mode of action for many antifungal γ-butyrolactone derivatives is the inhibition of the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis in fungi.

Signaling Pathway: Inhibition of the Electron Transport Chain

Several studies have indicated that these compounds can act as inhibitors of succinate dehydrogenase (SDH), also known as Complex II, or the cytochrome bc₁ complex (Complex III) of the ETC.[2][3] Inhibition of these complexes disrupts the flow of electrons, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, fungal cell death.[2]

ETC_Inhibition cluster_matrix Inner Mitochondrial Membrane cluster_inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc₁) CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III CytC->Complex_IV GBL_SDHI γ-Butyrolactone SDH Inhibitor GBL_SDHI->Complex_II GBL_QoI γ-Butyrolactone Qo Site Inhibitor GBL_QoI->Complex_III NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV H2O H₂O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of the fungal mitochondrial electron transport chain by γ-butyrolactone derivatives.

Experimental Protocols

Protocol 1: General Synthesis of α-Methylene-γ-Aryl-γ-Butyrolactones

This protocol outlines a general, multi-step synthesis for α-methylene-γ-aryl-γ-butyrolactones, a common structural class with demonstrated antifungal activity.

Synthesis_Workflow start Start Materials: Aromatic Aldehyde, Ethyl 2-(bromomethyl)acrylate, Indium Powder step1 Step 1: Barbier Reaction start->step1 THF/H₂O intermediate1 Intermediate: γ-Hydroxy-α-methylene-γ-arylbutanoate step1->intermediate1 Purification step2 Step 2: Cyclization (Lactonization) intermediate1->step2 Acid or Base Catalyst intermediate2 Intermediate: α-Methylene-γ-aryl-γ-butyrolactone step2->intermediate2 Purification step3 Step 3: (Optional) Esterification/Etherification intermediate2->step3 Acyl Chloride or Alkyl Halide product Final Product: Ester or Ether Derivative step3->product Purification

Caption: General workflow for the synthesis of α-methylene-γ-butyrolactone derivatives.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethyl 2-(bromomethyl)acrylate (1.5 eq)

  • Indium powder (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium hydroxide)

  • Acyl chloride or alkyl halide (for optional derivatization)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Barbier Reaction: To a stirred suspension of indium powder in a mixture of THF and water, add the aromatic aldehyde. Subsequently, add ethyl 2-(bromomethyl)acrylate dropwise at room temperature. Stir the reaction mixture for 2-4 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Extraction: Quench the reaction with a saturated solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product (γ-hydroxy-α-methylene-γ-arylbutanoate) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Lactonization: Dissolve the purified hydroxy ester in a suitable solvent (e.g., toluene). Add a catalytic amount of an acid catalyst (like p-toluenesulfonic acid) and heat the mixture to reflux, often with a Dean-Stark trap to remove water. Alternatively, basic hydrolysis of the ester followed by acidification can induce lactonization. Monitor the reaction by TLC.

  • Final Purification: After completion, cool the reaction mixture, wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate. Purify the final α-methylene-γ-aryl-γ-butyrolactone by column chromatography.

  • (Optional) Derivatization: The hydroxyl group of the intermediate hydroxy ester or other functional groups on the final lactone can be further modified, for example, by esterification with an acyl chloride or etherification with an alkyl halide, to explore structure-activity relationships.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against filamentous fungi, adapted from CLSI guidelines.[6][7][8]

Materials:

  • Synthesized γ-butyrolactone compounds

  • Fungal isolates (e.g., Botrytis cinerea, Aspergillus fumigatus)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline with 0.05% Tween 20

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA or SDA plate at 28-35°C for 7 days to encourage sporulation.

    • Harvest the conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of approximately 0.5 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer. This will be further diluted.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Assay Plate Setup:

    • Add 100 µL of the appropriate compound dilution to the wells of a new sterile 96-well plate.

    • Prepare a positive control well containing 100 µL of RPMI-1640 medium with DMSO but no compound.

    • Prepare a negative control (sterility) well containing 200 µL of uninoculated RPMI-1640 medium.

  • Inoculation:

    • Dilute the prepared fungal inoculum in RPMI-1640 to twice the final desired concentration.

    • Add 100 µL of the diluted inoculum to each well (except the negative control), bringing the total volume to 200 µL. The final DMSO concentration should not exceed 1%.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the positive control well. For some fungistatic compounds, a significant reduction (e.g., ≥50%) in turbidity may be used as the endpoint. The results can be read visually or with a microplate reader at 530 nm.

Conclusion and Future Directions

γ-Butyrolactones, and specifically their α-methylene derivatives, represent a valuable and versatile scaffold for the development of new antifungal agents. Their proven efficacy against a range of plant pathogens, coupled with an understood mechanism of action targeting the crucial mitochondrial respiratory chain, makes them highly attractive candidates for further development. Future research should focus on optimizing the structure for enhanced potency and a broader spectrum of activity, including against clinically relevant human fungal pathogens like Candida and Aspergillus species. A deeper investigation into their mechanism of action and potential resistance pathways will be crucial for translating these promising compounds into effective and durable antifungal therapies for both agriculture and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5,5-Dimethyldihydrofuran-2(3H)-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 5,5-Dimethyldihydrofuran-2(3H)-one. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound?

A1: this compound, like many lactones, can be susceptible to thermal degradation at elevated temperatures. Vacuum distillation allows for the purification of compounds at a reduced temperature by lowering the pressure, which in turn lowers the boiling point.[1] This minimizes the risk of decomposition and polymerization, leading to a higher yield and purity of the final product.

Q2: What are the most common impurities in crude this compound?

A2: The impurities present in the crude product largely depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as isobutyronitrile and ethylene oxide if those are used in the synthesis.

  • Acidic byproducts: Including carboxylic acids formed from the hydrolysis of the lactone.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Polymerization products: High temperatures can induce polymerization of the lactone.

Q3: What is the expected boiling point of this compound under vacuum?

A3: The boiling point is dependent on the pressure. A reported boiling point is 48-49°C at 1 mmHg.[2] For other pressures, please refer to the data table below.

Q4: How can I assess the purity of the distilled this compound?

A4: The purity of the final product can be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy to confirm the presence of the characteristic lactone carbonyl stretch.

Data Presentation

Estimated Boiling Point of this compound at Various Pressures

The following table provides estimated boiling points at different vacuum levels, calculated using the Antoine equation parameters (A = 4.80624, B = 2156.126, C = -30.786) for this compound.[3][4]

Pressure (mmHg)Estimated Boiling Point (°C)
148.5
576.8
1091.5
20108.1
50134.8
100158.0

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

This protocol outlines the procedure for the purification of crude this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap

  • Manometer

  • Glass wool or aluminum foil for insulation

  • Grease for glass joints

Procedure:

  • Apparatus Assembly:

    • Assemble a clean, dry vacuum distillation apparatus.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Collect any low-boiling impurities as a forerun in a separate collection flask.

    • Increase the temperature gradually until the product begins to distill. The temperature of the vapor should remain constant during the collection of the pure fraction.

    • Collect the main fraction in a clean collection flask. Note the temperature and pressure.

    • Stop the distillation when the temperature of the vapor begins to drop or when only a small amount of residue remains in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and characterize the purified product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of crude this compound.

Issue 1: The product is dark or discolored after distillation.

  • Question: My distilled this compound is yellow or brown. What is the cause and how can I prevent this?

  • Answer:

    • Potential Cause: Thermal decomposition or polymerization of the lactone due to excessive heating.

    • Solution:

      • Ensure you are using a high enough vacuum to keep the distillation temperature as low as possible.

      • Avoid prolonged heating. Distill the product as quickly as possible once the distillation temperature is reached.

      • Consider a pre-treatment step to remove acidic impurities which can catalyze decomposition. This can be a simple wash with a dilute sodium bicarbonate solution followed by drying.

Issue 2: No product is distilling over, even at high temperatures.

  • Question: I am heating the distillation flask, but nothing is collecting in the receiving flask. What should I check?

  • Answer:

    • Potential Causes:

      • Vacuum leak: The system is not holding a sufficient vacuum, resulting in a higher boiling point than expected.

      • Thermometer placement: The thermometer bulb is not correctly positioned to measure the temperature of the vapor.

      • Insufficient heating: The heating mantle is not providing enough energy to bring the compound to its boiling point at the given pressure.

    • Solution:

      • Check all joints for proper sealing and ensure the vacuum pump is functioning correctly.

      • Reposition the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

      • Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

Issue 3: The pressure in the system is fluctuating.

  • Question: The reading on my manometer is not stable. What could be causing this?

  • Answer:

    • Potential Causes:

      • Bumping: The liquid in the distillation flask is boiling unevenly.

      • Leak in the system: A poor seal at one of the joints.

      • Inconsistent vacuum source: The vacuum pump is not functioning properly.

    • Solution:

      • Ensure the magnetic stirrer is providing vigorous and constant agitation.

      • Re-check and re-grease all glass joints.

      • Inspect the vacuum pump and the tubing for any leaks or blockages.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Crude this compound Purification by Distillation Problem Distillation Issue Encountered Start->Problem CheckVacuum Check Vacuum Seal & Pressure Problem->CheckVacuum No distillate or pressure fluctuation CheckTemp Verify Temperature & Thermometer Placement Problem->CheckTemp No distillate CheckStirring Ensure Adequate Stirring Problem->CheckStirring Bumping or pressure fluctuation Pretreat Consider Pre-treatment to Remove Acids Problem->Pretreat Product discoloration Solution Pure Product Obtained CheckVacuum->Solution CheckTemp->Solution CheckStirring->Solution Pretreat->Start Re-distill

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Optimization of γ-Butyrolactone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the alkylation of γ-butyrolactone (GBL).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

  • Question: My γ-butyrolactone alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a GBL alkylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Deprotonation (for α-alkylation): The α-proton of GBL is not particularly acidic, requiring a strong, non-nucleophilic base for efficient deprotonation.

      • Solution: Ensure you are using a sufficiently strong base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). It is crucial to use freshly prepared or properly stored base to ensure its activity. The reaction should be conducted at low temperatures (e.g., -78 °C) to ensure the stability of the enolate.[1]

    • Moisture and Air Sensitivity: Many reagents used in alkylation, particularly strong bases and some catalysts, are sensitive to moisture and atmospheric oxygen.

      • Solution: All glassware must be thoroughly dried (oven or flame-dried) before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for success.

    • Incorrect Reaction Temperature: The optimal temperature is critical for reaction success.

      • Solution: For α-alkylation, enolate formation is typically performed at -78 °C. For Friedel-Crafts alkylation, the temperature can significantly influence the yield and selectivity. For instance, the yield of 4-(2,4,6-trimethylphenyl)butyric acid using Nafion-H catalyst increased with temperature, reaching a maximum of 84.5% at 200°C.[2] However, excessively high temperatures can lead to side reactions like polymerization.[2] It is advisable to perform small-scale experiments to screen for the optimal temperature.

    • Catalyst Inactivity: In catalytic reactions such as Friedel-Crafts alkylation, the catalyst may be inactive or poisoned.

      • Solution: Ensure the catalyst is fresh and handled according to its storage requirements. For solid acid catalysts, activation by heating under vacuum may be necessary. Be aware of potential catalyst poisons in your starting materials or solvent. For example, solvent additives like BHT can deactivate copper-based catalysts.

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: My reaction is producing a mixture of products, including dialkylated species and other impurities. How can I improve the selectivity?

  • Answer: Poor selectivity is a common challenge in GBL alkylation. Here are some strategies to minimize side products:

    • Dialkylation: This is particularly common in α-alkylation.

      • Solution: To favor mono-alkylation, use a slight excess of γ-butyrolactone relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help. The use of a bulky base can sometimes improve selectivity.

    • Polymerization: GBL can undergo ring-opening polymerization at elevated temperatures, especially in the presence of acid or base catalysts.[2]

      • Solution: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Polymerization of GBL has been observed to occur at temperatures of 180°C and above.[2]

    • Acylation vs. Alkylation (Friedel-Crafts): In Friedel-Crafts reactions with aromatic substrates, both alkylation and acylation can be possible.

      • Solution: The choice of catalyst and reaction conditions can direct the selectivity. For the reaction of 1,3,5-trimethylbenzene with γ-butyrolactone, heteropolyacids and Nafion-H exclusively yielded the alkylation product.[2] In contrast, a large excess of AlCl₃ in the reaction of benzene with GBL can favor the formation of α-tetralone via intramolecular acylation of the initial alkylation product.[3]

Issue 3: Catalyst Deactivation and Reusability

  • Question: My solid catalyst loses activity after one or two runs. How can I improve its stability and reusability?

  • Answer: Catalyst deactivation can be caused by coking, poisoning, or structural changes.

    • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.

      • Solution: Regeneration can often be achieved by calcination (heating in the presence of air or oxygen) to burn off the coke. The specific temperature and duration will depend on the catalyst.

    • Poisoning: Strong adsorption of impurities or products onto the catalyst surface can inhibit its activity.

      • Solution: Ensure the purity of all reactants and solvents. Pre-treating the feedstock to remove potential poisons can be beneficial. In some cases, washing the catalyst with a suitable solvent may remove the adsorbed species. For instance, Nafion-H catalyst activity decreased by 4-5% with each use but could be reused after washing and drying.[2]

    • Leaching of Active Species: The active catalytic species may leach from the solid support into the reaction medium.

      • Solution: Choose a robust catalyst support and ensure that the reaction conditions do not promote the dissolution of the active component.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of base to use for the α-alkylation of γ-butyrolactone?

    • A1: Strong, non-nucleophilic bases are preferred to avoid side reactions with the lactone carbonyl. Lithium diisopropylamide (LDA) and lithium isopropylcyclohexylamide are commonly used and have been shown to give good yields when the reaction is performed in tetrahydrofuran at -78 °C.[1]

  • Q2: How can I purify my alkylated γ-butyrolactone product?

    • A2: Purification methods will depend on the properties of the product and any impurities. Common techniques include:

      • Distillation: For liquid products, distillation under reduced pressure is often effective.

      • Chromatography: Flash column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.

      • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities. For example, an acidic wash can remove unreacted amines.

  • Q3: What are some common solvents for γ-butyrolactone alkylation, and are there any I should avoid?

    • A3: Anhydrous aprotic solvents are typically used.

      • For α-alkylation: Tetrahydrofuran (THF) is a common choice.

      • For Friedel-Crafts alkylation: The aromatic substrate itself (e.g., benzene) can often serve as the solvent. Dichloroethane (DCE) is also frequently used.

      • Solvents to avoid: Protic solvents like water and alcohols will quench the strong bases used in α-alkylation and can react with the lactone under certain conditions. It is also crucial to be aware of stabilizers or additives in commercial solvents, as these can act as catalyst poisons.

  • Q4: Can I use microwave irradiation to accelerate the reaction?

    • A4: Microwave-assisted synthesis can sometimes accelerate reaction rates and improve yields. However, careful optimization of the reaction time and temperature is necessary to avoid decomposition and side reactions, especially given the potential for GBL to polymerize at high temperatures. It is recommended to start with conventional heating and then explore microwave conditions if further optimization is needed.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation of Arenes with γ-Butyrolactone

CatalystAreneProductTemperature (°C)Yield (%)Selectivity (%)Reference
AlCl₃1,3,5-Trimethylbenzene4-(2,4,6-trimethylphenyl)butyric acidRoom Temp.Quantitative (under specific conditions)-[2]
Nafion-H1,3,5-Trimethylbenzene4-(2,4,6-trimethylphenyl)butyric acid20084.5~90[2]
H₃PW₁₂O₄₀/SiO₂p-Xylene5,8-dimethyl-α-tetralone-High activity and selectivity-[2]
Zeolites1,3,5-TrimethylbenzeneOligomers18047 (oligomer)-[2]

Table 2: Optimization of Gold-Catalyzed Intramolecular Oxaallylic Alkylation

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
IMesAuCl/AgOTf (5 mol %)DCE807-972-95[4]
[dppf(AuNTf₂)₂] (2.5 mol %)THF801612-35[4]
AgOTf (5 mol %)DCE801635[5]

Experimental Protocols

Protocol 1: α-Alkylation of γ-Butyrolactone using LDA

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature.

  • Enolate Formation: Add γ-butyrolactone (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.

Protocol 2: Friedel-Crafts Alkylation of an Arene with γ-Butyrolactone using a Solid Acid Catalyst

  • Catalyst Activation: If required, activate the solid acid catalyst (e.g., Nafion-H, zeolites, or supported heteropolyacids) by heating under vacuum at a specified temperature for several hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst, the aromatic substrate (which may also serve as the solvent), and γ-butyrolactone.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration. If the aromatic substrate is in large excess, remove it by distillation.

  • Purification: The crude product can be purified by crystallization, distillation under reduced pressure, or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield q1 Is the base strong enough (for α-alkylation)? start->q1 s1 Use a stronger base (e.g., fresh LDA). Ensure correct stoichiometry. q1->s1 No q2 Are anhydrous and inert conditions maintained? q1->q2 Yes end Improved Yield s1->end s2 Dry all glassware and solvents. Use an inert atmosphere (N₂ or Ar). q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes s2->end s3 Optimize temperature via small-scale trials. Check literature for specific reaction. q3->s3 No q4 Is the catalyst active (for catalytic reactions)? q3->q4 Yes s3->end s4 Use fresh or activated catalyst. Check for potential poisons. q4->s4 No q4->end Yes s4->end Alkylation_Pathways cluster_alpha α-Alkylation cluster_fc Friedel-Crafts Alkylation GBL1 γ-Butyrolactone Enolate Lactone Enolate GBL1->Enolate Strong Base (LDA) Product1 α-Alkylated GBL Enolate->Product1 Alkyl Halide (R-X) GBL2 γ-Butyrolactone Product2 Arylated Butyric Acid GBL2->Product2 Lewis/Solid Acid Arene Aromatic Compound Arene->Product2

References

Preventing isomerization of 2(3H)-furanones to 2(5H)-furanones during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2(3H)-furanones, with a focus on preventing the common issue of isomerization to the more stable 2(5H)-furanone isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 2(3H)-furanone and 2(5H)-furanone?

A1: They are structural isomers that differ in the position of the double bond within the furanone ring. In 2(3H)-furanone (a β,γ-unsaturated butenolide), the double bond is between the C3 and C4 positions. In 2(5H)-furanone (an α,β-unsaturated butenolide), the double bond is between the C4 and C5 positions, making it conjugated with the carbonyl group. This conjugation makes the 2(5H)-furanone the more thermodynamically stable isomer.[1]

Q2: Why is my synthesis yielding the 2(5H)-furanone isomer instead of the desired 2(3H)-furanone?

A2: The isomerization from the 2(3H)- to the 2(5H)-form is a frequent challenge. This transformation is often catalyzed by acid, base, or heat.[1] Since the 2(5H)-isomer is thermodynamically more stable, reaction or workup conditions that allow the system to reach equilibrium will favor its formation.

Q3: What general conditions favor the formation of the desired 2(3H)-furanone?

A3: To obtain the 2(3H)-furanone, which is the kinetically favored product, mild reaction conditions are essential. This typically involves low temperatures, neutral or near-neutral pH, and shorter reaction times to prevent the reaction from reaching thermodynamic equilibrium.

Q4: Can the unwanted 2(5H)-furanone be converted back to the 2(3H)-furanone?

A4: Reversing the isomerization to favor the less stable 2(3H)-isomer is generally not synthetically practical due to the thermodynamic preference for the 2(5H)-form. Therefore, prevention of the isomerization during the synthesis is the most effective strategy.

Troubleshooting Guides

This section provides direct answers to common problems encountered during the synthesis of 2(3H)-furanones.

Problem 1: Significant formation of the 2(5H)-furanone isomer is observed during the reaction.

Potential Cause Suggested Solution
Acidic or Basic Reaction Conditions If your synthetic route allows, modify it to proceed under neutral conditions. If an acid or base is necessary, opt for the mildest possible reagent at the lowest effective concentration. The use of buffered solutions to maintain a stable pH can also be beneficial.
High Reaction Temperature High temperatures provide the activation energy to overcome the isomerization barrier and form the thermodynamic product. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This might necessitate longer reaction times.
Prolonged Reaction Time Even under mild conditions, extended reaction times can lead to gradual isomerization. It is crucial to monitor the reaction's progress closely (e.g., by TLC or crude NMR) and to quench the reaction as soon as the starting material has been consumed.

Problem 2: Isomerization occurs during the workup and purification process.

Potential Cause Suggested Solution
Aqueous Workup with Acidic or Basic Solutions Avoid acidic or basic washes if possible. Use neutral aqueous solutions, such as a saturated sodium chloride (brine) wash. If a pH adjustment is unavoidable, use dilute solutions and minimize the contact time.
Silica Gel Chromatography Standard silica gel is acidic and can induce isomerization on the column. Deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine, followed by flushing the column with the eluent before loading the sample. Alternatively, consider using a neutral stationary phase like neutral alumina or Florisil.
High Temperatures during Solvent Evaporation Concentrate the product solution at low temperatures using a rotary evaporator equipped with a chilled water bath. Avoid prolonged heating of the sample.
Exposure to Air and Light Some furanone derivatives can be sensitive to air and light. Store both crude and purified products under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect them from light, especially for long-term storage.

Data Presentation

The isomerization from 2(3H)-furanone to 2(5H)-furanone is thermodynamically favorable. Computational studies provide quantitative insight into the energy landscape of this process for the parent furanones.

Table 1: Calculated Thermodynamic Data for the Thermal Isomerization of 2(3H)-Furanone to 2(5H)-Furanone [1]

Reaction StepMethodActivation Barrier (ΔE‡) [kcal/mol]Reaction Enthalpy (ΔH) [kcal/mol]
2(3H)-Furanone → Ketenoic AldehydeCBS-QB355.438.0
Ketenoic Aldehyde → 2(5H)-FuranoneCBS-QB320.4-48.2
Overall: 2(3H) → 2(5H)-Furanone CBS-QB3 - -10.2

Data from theoretical calculations using the CBS-QB3 composite model.

Experimental Protocols

Here are detailed methodologies for key experiments designed to minimize the isomerization of 2(3H)-furanones.

Protocol 1: Synthesis of 4-Iodo-2(3H)-furanones via Electrophilic Cyclization under Mild Conditions

This protocol utilizes a mild electrophilic cyclization of 3-alkynoic acids, which generally affords the 2(3H)-furanone product with minimal isomerization.[2]

  • Materials:

    • 3-Alkynoic acid (1.0 mmol)

    • Iodine (I₂) (1.2 mmol)

    • Sodium bicarbonate (NaHCO₃) (2.5 mmol)

    • Dichloromethane (DCM) (10 mL)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Triethylamine

  • Procedure:

    • In a round-bottom flask, dissolve the 3-alkynoic acid in 10 mL of DCM.

    • Add sodium bicarbonate and stir the mixture at room temperature for 10 minutes.

    • Add the iodine in one portion and continue to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by flash chromatography using silica gel that has been deactivated with triethylamine.

Protocol 2: Rh(II)/Pd(0) Dual-Catalyzed Synthesis of Highly Substituted 3(2H)-Furanones

This method employs a cooperative dual-catalysis system for the cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters to produce highly substituted 3(2H)-furanones with a C2-quaternary center under mild conditions.[3]

  • Materials:

    • α-Diazo-δ-keto-ester (0.2 mmol)

    • Allyl methyl carbonate (0.4 mmol)

    • Rh₂(OAc)₄ (1 mol %)

    • Pd₂(dba)₃·CHCl₃ (2.5 mol %)

    • PPh₃ (10 mol %)

    • Dichloromethane (DCM) (2 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Rh₂(OAc)₄ (0.9 mg, 0.002 mmol), Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol), and PPh₃ (5.2 mg, 0.02 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 2 mL of DCM, the α-diazo-δ-keto-ester (0.2 mmol), and allyl methyl carbonate (0.4 mmol) via syringe.

    • Stir the reaction mixture at 40 °C.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired 3(2H)-furanone.

Visualizations

Isomerization Mechanisms

The isomerization from the less stable 2(3H)-furanone to the more stable 2(5H)-furanone can be catalyzed by both acids and bases. The diagrams below illustrate these pathways.

G Isomerization Pathways of 2(3H)-Furanone cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization furan3H_acid 2(3H)-Furanone protonated_co Protonated Carbonyl furan3H_acid->protonated_co + H+ enol_intermediate Enol Intermediate protonated_co->enol_intermediate Deprotonation at C3 furan5H_acid 2(5H)-Furanone enol_intermediate->furan5H_acid Reprotonation at C5, -H+ furan3H_base 2(3H)-Furanone enolate_intermediate Enolate Intermediate furan3H_base->enolate_intermediate - H+ (Base) furan5H_base 2(5H)-Furanone enolate_intermediate->furan5H_base Reprotonation at C5

Caption: Acid- and base-catalyzed isomerization pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to unwanted isomerization during synthesis.

G cluster_reaction Reaction Troubleshooting cluster_workup Workup Troubleshooting start Isomerization Observed? reaction During Reaction? start->reaction Yes no_iso Success! start->no_iso No workup During Workup/Purification? reaction->workup No temp High Temperature? reaction->temp Yes wash Acid/Base Wash? workup->wash Yes sol_temp Lower Temperature temp->sol_temp ph Acidic/Basic? sol_ph Use Milder Reagents / Buffer ph->sol_ph time Long Reaction Time? sol_time Monitor Closely & Quench time->sol_time sol_wash Use Neutral Wash wash->sol_wash silica Standard Silica Gel? sol_silica Deactivate Silica / Use Alumina silica->sol_silica evap High Evaporation Temp? sol_evap Use Chilled Water Bath evap->sol_evap

Caption: A troubleshooting flowchart for isomerization issues.

Biological Relevance: Inhibition of NF-κB Signaling by Furanone Derivatives

Many furanone derivatives exhibit significant biological activities, including anti-inflammatory effects. One of the key mechanisms for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G Inhibition of NF-κB Pathway by Furanone Derivatives stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb NF-κB/IκB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB nfkb Active NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp Activates Transcription furanone Furanone Derivative furanone->ikk Inhibits

Caption: Furanone derivatives can exert anti-inflammatory effects.

References

Technical Support Center: Purification of Furan Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of furan and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of furan-containing reaction mixtures.

Problem: Product Discoloration (Yellowing or Darkening)

Question: My purified furan derivative is turning yellow, brown, or even black over time. What is causing this, and how can I prevent it?

Answer: Furan and its derivatives are often unstable and can discolor due to oxidation and polymerization.[1] This degradation is frequently accelerated by exposure to air, light, and residual acids from the reaction mixture.[1]

Troubleshooting Steps:

  • Neutralize Residual Acids: Acidic impurities can catalyze the degradation of furan compounds.[1] Before distillation or concentration, wash the crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate solution, to neutralize any remaining acids.[1][2]

  • Use Vacuum Distillation: High temperatures can promote decomposition and color formation.[1] Purifying furan derivatives under reduced pressure is crucial as it lowers the boiling point.[3] For instance, when distilling furfural, it is recommended to keep the heating bath temperature below 130°C.[1]

  • Proper Storage: Store the purified furan derivative in a dark or amber-colored bottle to protect it from light.[1] To minimize oxidation, blanket the sample with an inert gas like nitrogen or argon before sealing the container.[1] Consider adding a stabilizer like butylated hydroxytoluene (BHT) for long-term storage.[4]

Problem: Low Yield After Purification

Question: My yield is significantly lower than expected after purification. What are the common causes of product loss?

Answer: Low yields can result from several factors, including incomplete reactions, degradation of the product during workup or purification, and the formation of side products.[5] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially in the presence of water.[5]

Troubleshooting Steps:

  • Minimize Exposure to Heat: As mentioned, furans can be thermally sensitive.[2] Use vacuum distillation and minimize the time the compound is heated.[5]

  • Avoid Acidic Conditions During Chromatography: Standard silica gel is acidic and can cause degradation of sensitive furan derivatives.[5] To mitigate this, consider using deactivated (neutral) silica or alumina, or add a small amount of a neutralizer like triethylamine to the eluent.[5]

  • Optimize Extraction: Ensure efficient extraction of the furan derivative from the aqueous layer after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions if necessary.

Problem: Persistent Impurities After Distillation

Question: Even after careful distillation, my HPLC/GC analysis shows significant impurities in my product. How can I improve the purity?

Answer: Co-distillation of impurities with similar boiling points to your product is a common issue.

Troubleshooting Steps:

  • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) under vacuum. This provides multiple theoretical plates for a more efficient separation of components with close boiling points.[1]

  • Chemical Treatment: Certain impurities can be removed by chemical means before distillation. For example, acidic impurities can be removed with a base wash.[1]

  • Alternative Purification Methods: If distillation is ineffective, consider other techniques like column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in furan synthesis?

A1: Common impurities depend on the specific reaction but often include unreacted starting materials, residual acid or base catalysts, and byproducts from side reactions such as polymers and rearranged products.[2] For example, in the Paal-Knorr synthesis, the unreacted 1,4-dicarbonyl compound is a likely impurity.[2]

Q2: How do I choose the best purification method for my furan derivative?

A2: The choice of purification method depends on the physical properties of your furan derivative and the impurities present.[2]

  • Distillation is suitable for thermally stable, volatile compounds with a significant boiling point difference from impurities.[2]

  • Column chromatography is a versatile technique for separating compounds based on polarity and is often the method of choice for non-volatile or thermally sensitive compounds.[2][5]

  • Crystallization can be effective if the furan derivative is a solid at room temperature.

Q3: My furan derivative appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can degrade acid-sensitive furan compounds.[5] To prevent this, you can:

  • Use a less acidic stationary phase like neutral alumina.

  • Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.[5]

Q4: Can I use charcoal to decolorize my furan product?

A4: While activated charcoal can be used for decolorization, it should be used with caution. Using too much charcoal can lead to a significant loss of the desired product due to adsorption.[6]

Data Presentation

Table 1: Physical Properties of Furan and a Common Furan Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
FuranC₄H₄O68.0831-840.94
FurfuralC₅H₄O₂96.08161.7-38.71.16

Data sourced from Chem-Impex and other chemical suppliers.

Experimental Protocols

Protocol 1: General Purification of a Liquid Furan Derivative by Vacuum Distillation

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Subsequently, wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. It is advisable to use a short path distillation apparatus for smaller quantities to minimize product loss.

    • Add the crude furan derivative to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point of the purified furan derivative under the applied pressure. It is recommended to collect a forerun fraction, the main product fraction, and a tail fraction.

    • Analyze the collected fractions for purity using an appropriate analytical technique such as GC or NMR.

Protocol 2: Purification of a Furan Derivative by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude furan derivative in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the silica bed is compact and level.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified furan derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow start Crude Furan Reaction Mixture neutralization Neutralization (e.g., NaHCO3 wash) start->neutralization drying Drying (e.g., MgSO4) neutralization->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_choice Choice of Purification Method solvent_removal->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile & Thermally Stable chromatography Column Chromatography purification_choice->chromatography Non-volatile or Thermally Sensitive crystallization Crystallization purification_choice->crystallization Solid Product analysis Purity Analysis (GC, HPLC, NMR) distillation->analysis chromatography->analysis crystallization->analysis pure_product Pure Furan Derivative analysis->pure_product

Caption: General experimental workflow for the purification of furan derivatives.

troubleshooting_logic start Impure Furan Derivative After Initial Purification check_discoloration Is the product discolored? start->check_discoloration check_purity Is the purity low by GC/HPLC? start->check_purity check_yield Is the yield unexpectedly low? start->check_yield discoloration_causes Potential Causes: - Oxidation - Polymerization - Residual Acid check_discoloration->discoloration_causes Yes purity_issues Potential Causes: - Co-distillation - Ineffective Separation check_purity->purity_issues Yes yield_issues Potential Causes: - Degradation - Incomplete Reaction - Loss during workup check_yield->yield_issues Yes discoloration_solutions Solutions: - Store under inert gas - Protect from light - Neutralize before purification discoloration_causes->discoloration_solutions purity_solutions Solutions: - Fractional Distillation - Column Chromatography - Chemical Treatment purity_issues->purity_solutions yield_solutions Solutions: - Use milder conditions - Deactivate silica gel - Optimize extraction yield_issues->yield_solutions

Caption: Troubleshooting logic for common issues in furan purification.

References

Dihydrofuran Compounds: Technical Support Center for Peroxide Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing peroxide formation in dihydrofuran and related compounds. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of these chemicals in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for dihydrofuran compounds?

A1: Peroxide formation, or autoxidation, is a chemical process where certain compounds, including ethers like dihydrofuran, react with atmospheric oxygen to form unstable and potentially explosive peroxide by-products.[1][2][3][4] This reaction is a free-radical chain process that is often initiated or accelerated by factors like light, heat, and the presence of contaminants.[2][3][4][5] The primary concern is safety; peroxides can detonate violently when subjected to heat, friction, or mechanical shock.[6][7][8][9][10] This risk is significantly amplified during processes like distillation or evaporation, which can concentrate the peroxides to dangerous levels.[1][4][6][11]

Q2: How does the structure of dihydrofuran contribute to peroxide formation?

A2: The autoxidation process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-carbon).[1][12] Dihydrofuran has these susceptible α-hydrogens, making it prone to this reaction. The process occurs through a free-radical chain mechanism involving initiation, propagation, and termination steps.[1][13]

Q3: What are inhibitors, and how do they prevent peroxide formation?

A3: Inhibitors, also known as stabilizers, are antioxidants added to solvents to slow the rate of peroxide formation.[5][14][15] A common inhibitor for ethers like dihydrofuran is Butylated Hydroxytoluene (BHT).[5][14][16][17] BHT works by acting as a "scavenger" that intercepts and deactivates the peroxy radicals, terminating the chain reaction that leads to peroxide accumulation.[5][16][18][19] It is important to note that inhibitors are consumed over time, and their effectiveness decreases as they are depleted.[3][5][14] Distillation or purification processes, such as passing the solvent through an alumina column, can remove these inhibitors, making the purified solvent highly susceptible to rapid peroxide formation.[3][5][15][20]

Q4: How should I properly store dihydrofuran compounds to minimize peroxide risk?

A4: Proper storage is critical for managing peroxide hazards. Dihydrofuran should be stored in sealed, air-impermeable, and light-resistant containers, such as dark amber glass bottles with tight-fitting caps.[7][8][21] Containers should be kept away from heat, light, and other ignition sources.[5][6][22] For uninhibited dihydrofuran, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude the oxygen necessary for peroxide formation.[7][8][14][20] Always label containers with the date they were received and the date they were first opened to track their age and potential for peroxide accumulation.[6][7][8][9][10][23]

Troubleshooting Guide

Q1: I see crystalline solids in my container of dihydrofuran or around the cap. What should I do?

A1: DO NOT MOVE OR OPEN THE CONTAINER. The presence of crystals is a sign of severe peroxide formation, and these crystals can be extremely shock-sensitive and may explode.[6][7][8][9][10][24] You should treat the container as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[6][7][8]

Q2: My dihydrofuran is past its expiration date or has been open for a long time. Is it safe to use?

A2: It is not safe to assume the solvent is peroxide-free. Peroxide-forming chemicals should be tested periodically.[22][25] As a general guideline, many ethers are classified into groups with recommended discard timelines. For many common ethers like THF (a close analog to dihydrofuran), it is recommended to test or discard them within 3-12 months of opening.[7][9][10][23] Before use, you must test the solvent for peroxides using one of the standard detection methods.

Q3: My peroxide test is positive. What are my next steps?

A3: The appropriate action depends on the concentration of peroxides detected. The table below summarizes the hazard levels and recommended actions. If you need to use the solvent and the peroxide level is below the critical limit, you can proceed to one of the peroxide removal protocols.

Q4: I need to use uninhibited dihydrofuran for my experiment. What precautions are necessary?

A4: If your experiment requires inhibitor-free dihydrofuran, you should purchase only the amount needed for immediate use.[14] Any uninhibited solvent should be stored under an inert atmosphere and used as quickly as possible.[14] It is recommended to discard uninhibited ethers within 24 hours.[23]

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative data related to peroxide management.

Table 1: Peroxide Concentration Hazard Levels and Recommended Actions

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25 ppmConsidered safeSafe for general use.[6]
25 – 100 ppmModerate HazardUse with caution. Do not distill or concentrate.[6][14][26] Consider peroxide removal.
> 100 ppmSevere Hazard / UnacceptableDo not handle. [6][14] Contact EHS for immediate disposal.[6][14]

Table 2: General Storage Guidelines for Peroxide-Forming Ethers

Chemical ClassExamplesSafe Storage Period (After Opening)
Class A: Severe Hazard (spontaneous decomposition)Isopropyl ether, Divinyl etherDiscard after 3 months.[6][7][8][9]
Class B: Hazard on ConcentrationDihydrofuran, Tetrahydrofuran, Diethyl ether, DioxaneTest or discard after 12 months.[4][23]
Class C: Hazard of AutopolymerizationVinyl monomers (e.g., Styrene)Inhibited: 12 months. Uninhibited: 24 hours.[23]

Experimental Protocols & Workflows

Below are detailed protocols for the detection and removal of peroxides.

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid qualitative assessment of the presence of peroxides.[14][26] Peroxides oxidize iodide (I⁻) to iodine (I₂), which then reacts with starch to form a blue-black complex or appears as a yellow-brown color on its own.[1][27][28]

Methodology:

  • In a chemical fume hood, add approximately 1-2 mL of the dihydrofuran sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add about 100 mg of solid potassium iodide (or 1 mL of a freshly prepared 10% aqueous KI solution).[14]

  • Stopper the tube and shake for one minute.

  • Allow the layers to separate. A yellow to brown color in either layer indicates the presence of peroxides.[12] For a more sensitive result, add a few drops of a freshly prepared starch solution; a blue-black color confirms the presence of peroxides.[12][28]

Peroxide_Test_Workflow start Start: Obtain Dihydrofuran Sample step1 Add 1-2 mL sample to test tube start->step1 step2 Add 1 mL glacial acetic acid step1->step2 step3 Add 100 mg KI solid step2->step3 step4 Stopper and shake for 1 min step3->step4 step5 Observe color step4->step5 result1 Result: No Color Change (Peroxides < 10 ppm) step5->result1 Negative result2 Result: Yellow/Brown or Blue/Black (Peroxides Present) step5->result2 Positive

Caption: Workflow for the qualitative potassium iodide (KI) test for peroxides.

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips provide a convenient and fast way to estimate the peroxide concentration.[14][29][30]

Methodology:

  • Select test strips that are suitable for use with organic solvents.

  • Briefly dip the test strip into the dihydrofuran sample.

  • Allow the solvent to evaporate from the test strip.

  • For some strips, it may be necessary to wet the test zone with a drop of deionized water after the solvent has evaporated.[4]

  • Compare the resulting color of the test pad to the color scale provided by the manufacturer to determine the approximate peroxide concentration in mg/L (ppm).

  • Always follow the specific instructions provided by the test strip manufacturer.[12][14][26]

Protocol 3: Peroxide Removal with Activated Alumina

This method is effective for removing hydroperoxides by passing the solvent through a column packed with basic activated alumina.[21][26][31]

Methodology:

  • Set up a chromatography column in a fume hood.

  • Fill the column with basic activated alumina (e.g., 80-mesh, activity grade I). A column of 80g of alumina is typically sufficient for 100-400 mL of solvent.[31]

  • Slowly pass the dihydrofuran through the column under gravity or with gentle pressure from an inert gas.

  • Collect the peroxide-free solvent in a clean, dry flask. It is advisable to add an inhibitor (e.g., BHT, ~250 ppm) to the purified solvent to prevent new peroxide formation.

  • Crucially, test the eluent to confirm that peroxides have been removed.

  • Safety Note: Do not allow the alumina column to dry out, as the concentrated peroxides on the alumina can be hazardous.[26] After use, the alumina should be safely deactivated by slurrying it with a dilute acidic solution of ferrous sulfate before disposal.[31][32]

Alumina_Column_Workflow cluster_setup Column Setup cluster_purification Purification Process cluster_safety Post-Procedure Safety setup1 Pack chromatography column with basic activated alumina setup2 Place collection flask below column setup1->setup2 proc1 Slowly pass dihydrofuran through the column setup2->proc1 proc2 Collect purified solvent proc1->proc2 proc3 Add inhibitor (e.g., BHT) to collected solvent proc2->proc3 safety1 Test purified solvent for peroxides proc3->safety1 safety2 Deactivate alumina with ferrous sulfate solution safety1->safety2 end End: Purified, Inhibited Dihydrofuran safety1->end safety3 Dispose of waste properly safety2->safety3 start Start: Dihydrofuran with < 100 ppm Peroxides start->setup1

Caption: Experimental workflow for removing peroxides using an activated alumina column.

Protocol 4: Peroxide Removal with Ferrous Sulfate

This chemical reduction method is effective for water-insoluble solvents. It uses ferrous sulfate (Fe²⁺) to reduce hydroperoxides (ROOH) to the corresponding alcohols (ROH).[31]

Methodology:

  • Prepare a reducing solution consisting of 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 11 mL of water.[31][32]

  • In a separatory funnel, stir 1 L of the peroxide-containing dihydrofuran with the prepared ferrous sulfate solution.

  • Continue stirring for several minutes until the solvent no longer gives a positive test for peroxides.

  • Separate the organic layer and wash it with water to remove any remaining acid or iron salts.

  • Dry the purified dihydrofuran over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Add an inhibitor (e.g., BHT) to the final product for safe storage.

Dihydrofuran Safety Troubleshooting Logic

This decision tree provides a logical workflow for safely handling a container of dihydrofuran.

Troubleshooting_Logic start Start: Inspect Dihydrofuran Container q1 Crystals or precipitate visible? start->q1 a1_yes STOP! Do not handle. Contact EHS immediately. q1->a1_yes Yes q2 Is container within recommended storage time? q1->q2 No a2_no Test for Peroxides q2->a2_no No a3_no Safe to use. Proceed with experiment. q2->a3_no Yes q3 Peroxide test positive? a2_no->q3 a3_yes Is concentration > 100 ppm? q3->a3_yes Yes q3->a3_no No a4_yes STOP! Do not handle. Contact EHS for disposal. a3_yes->a4_yes Yes a4_no Concentration is 25-100 ppm. Remove peroxides before use. Do not distill. a3_yes->a4_no No

References

Technical Support Center: Scaling Up the Synthesis of 5,5-Dimethyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5-Dimethyldihydrofuran-2(3H)-one, also known as γ,γ-dimethyl-γ-butyrolactone. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the production of this valuable lactone. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization of 4-Hydroxy-4-methylpentanoic Acid

This protocol details the synthesis of this compound via the intramolecular esterification (lactonization) of 4-hydroxy-4-methylpentanoic acid. This method is suitable for scaling up and generally provides good yields.

Materials:

  • 4-Hydroxy-4-methylpentanoic acid

  • Toluene

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (optional, for filtration)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-4-methylpentanoic acid and toluene (see Table 1 for scale-specific quantities).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent. If the solution is cloudy, filtration through a pad of diatomaceous earth is recommended.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation:

Scale 4-Hydroxy-4-methylpentanoic acid (g) Toluene (mL) Conc. H₂SO₄ (mL) Expected Yield (%)
Lab Scale10.01000.585-95
Pilot Scale100.010005.080-90
Production Scale1000.01000050.075-85

Table 1: Reagent quantities and expected yields for scaling up the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: The reaction is not going to completion, and I still see starting material on my TLC/GC.

A1:

  • Insufficient Dehydration: Ensure that the Dean-Stark apparatus is functioning correctly and that all water is being effectively removed. The reaction is an equilibrium, and the presence of water will prevent it from going to completion.

  • Catalyst Inactivity: The sulfuric acid may be old or have absorbed moisture. Use fresh, concentrated sulfuric acid.

  • Insufficient Reaction Time: While the reaction is generally efficient, larger scales may require longer reflux times. Continue to monitor the reaction until the starting material is consumed.

Q2: My yield is lower than expected.

A2:

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion.

  • Losses during Work-up: Be careful during the neutralization and washing steps to avoid loss of product into the aqueous layers. Perform extractions of the aqueous layers with toluene or another suitable organic solvent to recover any dissolved product.

  • Purification Losses: During vacuum distillation, ensure the vacuum is stable and the temperature is controlled to prevent product decomposition or loss.

Q3: The final product is discolored.

A3:

  • Overheating: Prolonged heating at high temperatures can lead to the formation of colored byproducts. Ensure the heating mantle is set to a temperature that maintains a steady reflux without excessive heating.

  • Impurities in Starting Material: Ensure the 4-hydroxy-4-methylpentanoic acid is of high purity.

  • Inefficient Purification: If discoloration persists after distillation, consider a column chromatography purification step using silica gel. However, be aware that acidic silica gel can potentially cause side reactions. Neutralized silica gel or alumina may be better alternatives.[1]

Q4: I am observing the formation of an unsaturated lactone byproduct.

A4:

  • High Reaction Temperature: Excessive heat can sometimes lead to dehydration and the formation of 5,5-dimethyl-2(5H)-furanone. Maintain the reaction at a controlled reflux temperature.

  • Strongly Acidic Conditions: While an acid catalyst is necessary, using an excessive amount can promote side reactions. Adhere to the recommended catalytic amount.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed lactonization?

A1: The reaction proceeds via an intramolecular Fischer esterification. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the cyclic ester, the lactone.

Q2: Can other acids be used as catalysts?

A2: Yes, other strong acids such as p-toluenesulfonic acid (p-TsOH) can also be used. In some cases, solid acid catalysts like acidic resins can be employed, which can simplify the work-up process as they can be removed by filtration.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene is flammable and has associated health risks. Work in a well-ventilated area or a fume hood.

  • The reaction is heated to reflux, so ensure that the glassware is properly assembled and free of cracks.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl stretch.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add 4-hydroxy-4-methylpentanoic acid and toluene to flask add_catalyst 2. Add conc. H₂SO₄ start->add_catalyst reflux 3. Heat to reflux with Dean-Stark trap add_catalyst->reflux monitor 4. Monitor reaction (TLC/GC) reflux->monitor quench 5. Cool and quench with NaHCO₃ monitor->quench separate 6. Separate layers quench->separate wash 7. Wash with brine separate->wash dry 8. Dry with MgSO₄ wash->dry filter 9. Filter dry->filter concentrate 10. Concentrate (Rotovap) filter->concentrate distill 11. Vacuum distillation concentrate->distill product Pure Product distill->product reaction_mechanism reactant 4-Hydroxy-4-methylpentanoic acid protonated_carbonyl Protonated Carbonyl reactant->protonated_carbonyl + H⁺ intramolecular_attack Tetrahedral Intermediate protonated_carbonyl->intramolecular_attack Intramolecular nucleophilic attack proton_transfer Protonated Ether intramolecular_attack->proton_transfer Proton transfer lactone This compound + H₂O proton_transfer->lactone - H⁺, -H₂O

References

Technical Support Center: Catalyst Deactivation in γ-Butyrolactone (GBL) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during γ-butyrolactone (GBL) production.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during GBL synthesis.

Issue 1: Gradual decrease in catalyst activity (conversion) with stable GBL selectivity.

Question Answer
What are the likely causes for a gradual loss of activity while selectivity to GBL remains high? This is often indicative of coking or fouling , where carbonaceous deposits or other species physically block the active sites or pores of the catalyst.[1] The active sites themselves are not chemically altered, which is why selectivity is often maintained initially. Another possibility is sintering , the agglomeration of metal particles at high temperatures, which reduces the active surface area.[2]
How can I confirm that coking is the cause of deactivation? Temperature-Programmed Oxidation (TPO) is the primary technique to identify and quantify coke deposits. This analysis involves heating the spent catalyst in a controlled oxidizing atmosphere and monitoring the evolution of CO and CO₂. The temperature at which these gases evolve can provide information about the nature and location of the coke.
What is a typical protocol for regenerating a coked catalyst? Regeneration of coked catalysts is typically achieved by controlled oxidation to burn off the carbon deposits.[1] The key is to manage the temperature to avoid excessive heat that could lead to sintering. A general procedure involves heating the catalyst in a stream of diluted oxygen (e.g., 1-5% O₂ in N₂) at temperatures between 400 and 600°C.[1]

Issue 2: Sharp decline in catalyst activity and a significant drop in GBL selectivity.

Question Answer
What could cause a sudden and severe loss of both activity and selectivity? This is a classic symptom of catalyst poisoning , where impurities in the feedstock or solvent chemically bind to the active sites, rendering them inactive.[3][4] Common poisons for metal catalysts used in GBL production (e.g., copper-based catalysts) include sulfur, chlorine, and certain organic molecules.
My feedstock is maleic anhydride. What are potential sources of poisons? Maleic anhydride feedstock can sometimes contain traces of sulfur compounds. If the GBL production is part of a larger process, impurities from upstream reactions can also be carried over. Solvents can also be a source of poisons; for instance, stabilizers like BHT in THF have been shown to deactivate Cu-ZnO catalysts.
How can I identify the specific poison affecting my catalyst? Various surface-sensitive analytical techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface and detect the presence of poisons like sulfur or chlorine. Infrared (IR) spectroscopy can be used to identify adsorbed species on the catalyst surface.
Are there methods to regenerate a poisoned catalyst? Regeneration of poisoned catalysts depends on the nature of the poison. For sulfur poisoning on copper catalysts, a high-temperature treatment in a reducing atmosphere (e.g., hydrogen) can sometimes remove the sulfur species.[3] However, some poisons can cause irreversible deactivation.

Issue 3: Decreased GBL selectivity with an increase in byproducts like tetrahydrofuran (THF).

Question Answer
What would cause an increase in THF formation during the dehydrogenation of 1,4-butanediol to GBL? The formation of THF from 1,4-butanediol is often catalyzed by acid sites on the catalyst support (e.g., Al₂O₃).[5] An increase in THF selectivity could indicate a change in the balance between the metal-catalyzed dehydrogenation and the acid-catalyzed dehydration reaction. This could be due to changes in the catalyst structure or the reaction conditions.
How can I mitigate the formation of THF? The addition of basic modifiers to the catalyst formulation can help neutralize the acid sites and suppress the dehydration reaction. For example, in copper-based catalysts, the addition of ZnO can reduce THF formation.[5] Optimizing reaction temperature and pressure can also influence the selectivity.

Frequently Asked Questions (FAQs)

Question Answer
What are the main mechanisms of catalyst deactivation in GBL production? The primary mechanisms are coking (deposition of carbonaceous residues), poisoning (strong chemisorption of impurities on active sites), and sintering (thermal agglomeration of catalyst particles).[2]
How do operating conditions affect catalyst stability? High reaction temperatures can accelerate both coking and sintering.[6] High pressures can sometimes favor reactions that lead to coke formation. The composition of the feed and solvent is also critical, as impurities can act as poisons.
Can I reuse a regenerated catalyst? In many cases, yes. The goal of regeneration is to restore the catalyst's activity and selectivity to its initial state. However, regeneration processes are not always 100% effective, and some irreversible changes to the catalyst may occur over multiple cycles. The stability of a regenerated catalyst should be evaluated through performance testing.
What are some common catalysts used for GBL production? Copper-based catalysts, such as Cu/ZnO, Cu/SiO₂, and Cu-Cr, are widely used for the hydrogenation of maleic anhydride and the dehydrogenation of 1,4-butanediol.[5][7][8][9] Palladium-based catalysts have also been shown to be effective for the hydrogenation of 2-furanone to GBL.[10] Bimetallic catalysts like Cu-Co/TiO₂ have also been investigated for the hydrogenation of GBL to 1,4-butanediol.[11]

Data Presentation

Table 1: Common Catalyst Poisons and Their Sources

PoisonPotential SourcesAffected Catalyst Types
Sulfur Compounds Feedstock (e.g., maleic anhydride), contaminated solventsCopper-based, Palladium-based
Chlorine Compounds Feedstock impurities, solvent contaminationCopper-based, other metal catalysts
Organic Stabilizers (e.g., BHT) Solvents (e.g., THF)Copper-based (e.g., Cu-ZnO)

Table 2: Typical Parameters for Catalyst Regeneration

Deactivation CauseRegeneration MethodTemperature Range (°C)Gas AtmosphereTypical Duration
Coking Oxidative Treatment400 - 6001-5% O₂ in N₂2 - 6 hours
Sulfur Poisoning (on Cu catalysts) Reductive Thermal Treatment500 - 600H₂ or inert gas1 - 4 hours

Experimental Protocols

Protocol 1: Characterization of Coked Catalysts using Temperature-Programmed Oxidation (TPO)

  • Sample Preparation:

    • Carefully unload a representative sample of the spent catalyst from the reactor.

    • Gently crush and sieve the catalyst to a uniform particle size (e.g., 100-200 mesh).

    • Accurately weigh approximately 50-100 mg of the sieved catalyst into a quartz U-tube reactor.

  • TPO Analysis:

    • Place the U-tube reactor in a furnace equipped with a temperature controller.

    • Purge the system with an inert gas (e.g., He or N₂) at a flow rate of 30-50 mL/min for 30 minutes to remove any adsorbed gases.

    • Switch to the analysis gas mixture, typically 1-5% O₂ in He or N₂, at the same flow rate.

    • Begin heating the sample at a linear ramp rate, commonly 10°C/min, from ambient temperature to approximately 800°C.

    • Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure changes in gas composition and a mass spectrometer or a non-dispersive infrared (NDIR) analyzer to detect CO and CO₂.

  • Data Analysis:

    • The TCD signal will indicate the consumption of O₂.

    • The mass spectrometer or NDIR signals for CO and CO₂ will show peaks corresponding to the oxidation of different types of coke.

    • The area under the CO and CO₂ peaks can be integrated to quantify the amount of coke on the catalyst.

Protocol 2: Regeneration of a Coked Copper-Based Catalyst

  • Catalyst Loading:

    • Load the deactivated catalyst into a fixed-bed reactor.

  • Inert Purge:

    • Purge the reactor with an inert gas (e.g., N₂) at a flow rate of 50-100 mL/min for 30-60 minutes at ambient temperature to remove any residual reactants or products.

  • Controlled Oxidation:

    • Introduce a regeneration gas mixture of 1-3% O₂ in N₂ into the reactor at a controlled flow rate.

    • Slowly ramp the temperature of the reactor to 400-500°C at a rate of 2-5°C/min.

    • Hold the temperature at the final setpoint for 2-4 hours, or until the concentration of CO and CO₂ in the outlet stream returns to baseline, indicating that all the coke has been burned off.

    • Caution: Monitor the reactor temperature closely to avoid temperature runaway due to the exothermic nature of coke combustion.

  • Cooling and Re-reduction (if necessary):

    • After the oxidation is complete, switch back to an inert gas flow and cool the reactor to the desired reaction temperature.

    • For copper-based catalysts, a re-reduction step in a hydrogen atmosphere is often necessary to reduce the copper oxide species back to their active metallic state before resuming the GBL production reaction.

Visualizations

TroubleshootingWorkflow start Problem Observed: Decreased Catalyst Performance q1 Is GBL selectivity stable? start->q1 q2 Is there a sharp decline in activity? q1->q2 Yes q3 Is THF a major byproduct? q1->q3 No coking Probable Cause: Coking/Fouling solution_coking Solution: - Perform TPO analysis - Regenerate via controlled oxidation coking->solution_coking poisoning Probable Cause: Catalyst Poisoning solution_poisoning Solution: - Analyze feedstock/solvent for impurities - Attempt specific regeneration (e.g., reductive treatment for sulfur) poisoning->solution_poisoning sintering Probable Cause: Sintering solution_sintering Solution: - Optimize reaction temperature - Consider catalyst with higher thermal stability sintering->solution_sintering acid_sites Probable Cause: Increased activity of acid sites solution_acid_sites Solution: - Modify catalyst with basic promoters - Optimize reaction conditions acid_sites->solution_acid_sites q2->coking No (Gradual) q2->poisoning Yes (Sharp) q2->sintering No (Gradual) q3->acid_sites Yes

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationMechanisms cluster_catalyst Catalyst Particle active_site Active Site Support coke Coke Deposition coke->active_site:f0 Blocks active site poison Poison Molecule poison->active_site:f0 Chemically deactivates sintering Sintering (Particle Growth) sintering->active_site Reduces surface area

Caption: Common catalyst deactivation mechanisms.

References

Overcoming challenges in the stereoselective synthesis of furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of furanones. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the stereoselective synthesis of furanones, offering potential causes and actionable solutions.

1. Poor Diastereoselectivity or Enantioselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers or a low enantiomeric excess (ee). What are the common causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a frequent challenge and can stem from several factors related to the catalyst, solvent, temperature, and substrate.

Troubleshooting Low Diastereoselectivity:

Potential CauseSuggested Solution(s)
Suboptimal Catalyst or Ligand The choice of catalyst and its associated ligand is crucial for inducing stereoselectivity. Screen a variety of catalysts (e.g., different metals or organocatalysts) and ligands with varying steric and electronic properties. For instance, in asymmetric nitro-Michael reactions of furanones, switching from a syn-selective to an anti-selective catalyst can dramatically alter the diastereomeric ratio (dr).[1][2]
Incorrect Solvent Polarity The solvent can significantly influence the transition state geometry.[3] Experiment with a range of solvents with different polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol), to find the optimal medium for your reaction.
Reaction Temperature Too High Higher temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the diastereomeric ratio.
Steric Hindrance The steric bulk of the substituents on your starting materials can influence the facial selectivity of the attack. Modifying the protecting groups or other non-essential bulky groups on the substrate may improve stereocontrol.
Presence of Water or Other Impurities For reactions sensitive to moisture, ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can interfere with the catalyst or alter the reaction pathway.[4]

Troubleshooting Low Enantioselectivity:

Potential CauseSuggested Solution(s)
Inefficient Chiral Catalyst or Ligand The enantiomeric excess of your product is directly related to the effectiveness of your chiral catalyst or ligand. Screen different chiral catalysts or ligands. For organocatalyzed reactions, small changes to the catalyst structure can have a large impact on the ee.
Racemization of Product or Starting Material The product or starting material may be susceptible to racemization under the reaction or workup conditions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo racemization at the C5 position through a ring-opening and closing mechanism.[5] Check the stability of your product under the reaction conditions and consider using milder workup procedures.
Impure Chiral Catalyst The enantiomeric purity of the catalyst itself is critical. Ensure the catalyst is of high enantiomeric purity, as even small amounts of the other enantiomer can lead to a significant decrease in the product's ee.
Incorrect Catalyst Loading The catalyst loading can influence the enantioselectivity. Optimize the catalyst loading; sometimes a lower or higher loading can provide better results.

2. Low Reaction Yield or Incomplete Conversion

Q: My reaction is giving a low yield of the desired furanone, or the starting materials are not being fully consumed. What steps can I take to improve the yield?

A: Low yields can be attributed to a variety of factors including side reactions, catalyst deactivation, and suboptimal reaction conditions.

Troubleshooting Low Yield and Incomplete Conversion:

Potential CauseSuggested Solution(s)
Side Reactions Unwanted side reactions, such as polymerization or ring-opening of the furanone product, can significantly reduce the yield, especially under acidic conditions as in the Paal-Knorr synthesis.[4] Consider using milder catalysts (e.g., Lewis acids instead of strong protic acids) or adding a dehydrating agent to favor the desired cyclization.[4]
Catalyst Deactivation The catalyst may be losing its activity during the reaction. Common causes of deactivation include poisoning by impurities, fouling by carbonaceous deposits (coking), or thermal degradation.[6][7][8][9]
Suboptimal Reaction Conditions The reaction temperature, time, and concentration may not be optimal. Systematically vary these parameters to find the conditions that maximize the yield. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields in reactions like the Paal-Knorr synthesis.[4]
Poor Quality of Reagents or Solvents Ensure that all reagents and solvents are of high purity. Impurities can interfere with the reaction and lead to lower yields.
Product Instability The furanone product may be unstable under the reaction or workup conditions.[4] If the product is sensitive to acid or heat, use a neutralized workup and purify at lower temperatures.

3. Catalyst Deactivation and Regeneration

Q: I suspect my catalyst is deactivating over time or in subsequent runs. How can I identify the cause and can the catalyst be regenerated?

A: Catalyst deactivation is a common issue in catalytic processes. Identifying the cause is the first step towards finding a solution.

Troubleshooting Catalyst Deactivation:

Deactivation MechanismIdentificationMitigation & Regeneration Strategies
Poisoning Loss of activity due to strong adsorption of impurities (e.g., sulfur or nitrogen compounds) on the active sites.Mitigation: Purify reactants and solvents. Use guard beds to remove poisons before they reach the catalyst. Regeneration: In some cases, washing the catalyst or a specific chemical treatment can remove the poison.
Fouling/Coking Physical blockage of active sites by carbonaceous deposits.Mitigation: Optimize reaction conditions (temperature, pressure) to minimize coke formation. Regeneration: Burn off the coke in a controlled manner with air or an oxygen/inert gas mixture, followed by reduction if necessary.[10]
Sintering Loss of active surface area due to agglomeration of metal particles at high temperatures.Mitigation: Operate at lower temperatures. Use a support that strongly interacts with the metal particles to prevent migration. Regeneration: Sintering is often irreversible. Redispersion of the metal particles may be possible in some cases through specific chemical treatments.
Leaching Dissolution of the active metal into the reaction medium.Mitigation: Use a more robust catalyst support or modify the solvent to reduce metal solubility.

4. Substrate Scope Limitations

Q: My optimized reaction conditions work well for some substrates but fail or give poor results with others. How can I broaden the substrate scope?

A: It is common for a highly optimized reaction to have a limited substrate scope. Understanding the electronic and steric limitations of your reaction is key to expanding its applicability.

Troubleshooting Substrate Scope Limitations:

Potential CauseSuggested Solution(s)
Electronic Effects The electronic nature of the substituents on your substrate (electron-donating vs. electron-withdrawing) can significantly affect its reactivity. If your reaction is failing with electron-poor or electron-rich substrates, you may need to adjust the catalyst or reaction conditions to accommodate these differences. For example, a more electron-rich catalyst might be needed for an electron-poor substrate.
Steric Hindrance Bulky substituents on the substrate can prevent it from accessing the catalyst's active site. If steric hindrance is an issue, you may need to use a catalyst with a more open active site or modify the substrate to reduce its steric bulk.
Chelation or Unwanted Interactions Certain functional groups on the substrate may chelate to the metal center of the catalyst in a non-productive way or participate in undesired side reactions. Protecting these functional groups before the reaction and deprotecting them afterward can be an effective strategy.

Experimental Protocols

Below are detailed methodologies for key experiments in the stereoselective synthesis of furanones.

Protocol 1: Diastereoselective Synthesis of a 5-Substituted 2(3H)-Furanone via Asymmetric Nitro-Michael Reaction

This protocol is adapted from a method that achieves high anti-diastereoselectivity.[1][2]

  • Materials:

    • 5-substituted 2(3H)-furanone (1.0 equiv)

    • Nitroalkene (1.2 equiv)

    • epi-quinine catalyst (1-5 mol%)

    • Toluene (or other suitable solvent)

  • Procedure:

    • To a solution of the 5-substituted 2(3H)-furanone in toluene, add the epi-quinine catalyst.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the nitroalkene to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-Michael adduct.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Protocol 2: Synthesis of Chiral 2(5H)-Furanone Sulfones

This protocol describes the synthesis of optically active 2(5H)-furanone sulfones starting from mucochloric or mucobromic acid and a chiral alcohol, followed by thiolation and oxidation.[11]

  • Step 1: Synthesis of Diastereomeric 5-alkoxy-3,4-dihalo-2(5H)-furanones

    • In a round-bottom flask, dissolve mucochloric or mucobromic acid in a suitable solvent (e.g., toluene).

    • Add a chiral alcohol (e.g., l-menthol or l-borneol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After completion, cool the reaction, neutralize the acid, and perform an aqueous workup.

    • Purify the crude product to obtain a mixture of diastereomers.

    • Separate the diastereomers by fractional crystallization or column chromatography.

  • Step 2: Thiolation of the Pure Diastereomer

    • Dissolve the pure 5-alkoxy-3,4-dihalo-2(5H)-furanone diastereomer in a suitable solvent (e.g., THF).

    • Add an aromatic thiol and a base (e.g., triethylamine) at room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Perform an aqueous workup and purify the product by column chromatography.

  • Step 3: Oxidation to the Sulfone

    • Dissolve the thioether in acetic acid.

    • Add an excess of hydrogen peroxide (30% aqueous solution) at room temperature.

    • Stir the reaction until the oxidation is complete.

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the chiral 2(5H)-furanone sulfone.

Visualizations

Troubleshooting Workflow for Stereoselective Furanone Synthesis

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Problem Poor Stereoselectivity (Low dr or ee) Catalyst Catalyst/Ligand Optimal? Problem->Catalyst Solvent Solvent Appropriate? Problem->Solvent Temperature Temperature Too High? Problem->Temperature Substrate Substrate Sterics/Electronics? Problem->Substrate ScreenCatalysts Screen Catalysts/Ligands Catalyst->ScreenCatalysts ScreenSolvents Screen Solvents Solvent->ScreenSolvents LowerTemp Lower Reaction Temperature Temperature->LowerTemp ModifySubstrate Modify Substrate Substrate->ModifySubstrate

Caption: A logical workflow for troubleshooting poor stereoselectivity in furanone synthesis.

Decision Pathway for Addressing Low Yield in Furanone Synthesis

start Low Yield Observed check_conversion Is Conversion Complete? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Temp, Time, Concentration) incomplete_conversion->troubleshoot_reaction check_catalyst Check Catalyst Activity incomplete_conversion->check_catalyst check_side_reactions Investigate Side Reactions complete_conversion->check_side_reactions side_reactions_present Side Reactions Identified check_side_reactions->side_reactions_present Yes no_side_reactions No Obvious Side Reactions check_side_reactions->no_side_reactions No modify_conditions Modify Conditions to Minimize Side Reactions (e.g., milder catalyst) side_reactions_present->modify_conditions check_product_stability Check Product Stability no_side_reactions->check_product_stability

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5,5-Dimethyldihydrofuran-2(3H)-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical methods for the precise quantification of 5,5-Dimethyldihydrofuran-2(3H)-one, a significant compound in various research and development sectors. We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, offering a side-by-side look at their quantitative capabilities. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable method for your specific analytical needs.

Quantitative Performance Comparison

The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. The following table summarizes the key performance parameters of GC-MS, LC-MS/MS, and ¹H-NMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)¹H-NMR Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection and quantification.Chromatographic separation of compounds in liquid phase followed by highly selective and sensitive mass spectrometric detection.Quantification based on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei.
Selectivity High, especially with selected ion monitoring (SIM).Very high, utilizing precursor-to-product ion transitions.High, based on unique chemical shifts of protons.
Sensitivity Good to excellent.Excellent, often the most sensitive technique.Moderate, generally less sensitive than MS-based methods.
Limit of Detection (LOD) Typically in the low µg/L to ng/L range.Can reach sub-ng/L levels.Generally in the mg/L to µg/L range.[1][2]
Limit of Quantification (LOQ) Typically in the µg/L range.Can reach ng/L levels.[3]Generally in the mg/L range.[1][2]
Linearity Excellent over a wide concentration range.Excellent over several orders of magnitude.Excellent, with a wide dynamic range.[4]
Precision (RSD%) Typically <10%.Typically <15%.Typically <5%.[4]
Sample Throughput Moderate to high.High.Low to moderate.
Matrix Effect Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards.Can be significant, often mitigated by stable isotope-labeled internal standards and efficient sample preparation.Generally low to negligible.
Instrumentation Cost Moderate to high.High.High.
Primary Strengths Robustness, high resolving power for volatile compounds.Exceptional sensitivity and selectivity, suitable for complex matrices.Non-destructive, requires minimal sample preparation, provides structural information.
Primary Limitations Requires derivatization for non-volatile compounds, potential for thermal degradation.Susceptible to matrix effects, higher operational complexity.Lower sensitivity compared to MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and ¹H-NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound in various matrices.

a. Sample Preparation (QuEChERS Method for Food Matrices)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique.

  • Homogenization : Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of around 80%.

  • Extraction : Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and an appropriate internal standard (e.g., a deuterated analog of the analyte). Shake vigorously for 1 minute.

  • Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract : The resulting supernatant is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL in splitless mode.

  • Oven Temperature Program : Start at 60°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • MSD Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 99, 71, 43).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

a. Sample Preparation (Beverage Samples)

  • Dilution : Dilute the beverage sample with an appropriate solvent (e.g., water or methanol) to bring the analyte concentration within the calibration range.

  • Internal Standard Addition : Add a stable isotope-labeled internal standard to the diluted sample.

  • Filtration : Filter the sample through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph : Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer : Waters Xevo TQ-S micro or equivalent.

  • Column : C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

¹H-NMR Spectroscopy

Quantitative ¹H-NMR (qNMR) is a powerful primary ratio method of measurement that does not require an identical standard of the analyte for calibration.

a. Sample Preparation

  • Weighing : Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Dissolution : Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer : Transfer the solution to an NMR tube.

b. ¹H-NMR Instrumentation and Parameters

  • NMR Spectrometer : Bruker Avance III 400 MHz or higher field instrument.

  • Solvent : CDCl₃ or other suitable deuterated solvent.

  • Pulse Sequence : A standard 90° pulse sequence.

  • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.

  • Number of Scans (ns) : Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard.

c. Quantification

The concentration of the analyte is calculated using the following formula:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

Workflow and Pathway Visualizations

To further clarify the analytical processes, the following diagrams illustrate the general workflow for quantification and the logical relationships between the key steps.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS NMR ¹H-NMR Cleanup->NMR Integration Peak Integration / Signal Integration GCMS->Integration LCMSMS->Integration NMR->Integration Calibration Calibration Curve / Internal Standard Calculation Integration->Calibration Quantification Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Result (Concentration)

Caption: General workflow for the quantification of this compound.

Method_Selection_Logic cluster_criteria Key Selection Criteria cluster_methods Recommended Method Start Start: Define Analytical Needs Sensitivity Required Sensitivity Start->Sensitivity Matrix Sample Matrix Complexity Start->Matrix Throughput Required Sample Throughput Start->Throughput LCMSMS LC-MS/MS Sensitivity->LCMSMS Very High GCMS GC-MS Sensitivity->GCMS High NMR ¹H-NMR Sensitivity->NMR Moderate Matrix->LCMSMS High Matrix->GCMS Moderate Matrix->NMR Low Throughput->LCMSMS High Throughput->GCMS Moderate Throughput->NMR Low

Caption: Logical guide for selecting an analytical method based on key requirements.

References

A Comparative Guide to the GC-MS Analysis of γ,γ-Dimethyl-γ-butyrolactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of γ,γ-Dimethyl-γ-butyrolactone and its related derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to support analytical method development and implementation in research and quality control settings.

Introduction

γ,γ-Dimethyl-γ-butyrolactone is a five-membered lactone that serves as a key intermediate and structural motif in various organic compounds. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity. This guide explores various GC-MS approaches, providing a comparative framework for researchers. While specific data for γ,γ-Dimethyl-γ-butyrolactone is limited in publicly available literature, this guide leverages data from its parent compound, γ-butyrolactone (GBL), to provide a foundational understanding. GBL is a well-studied compound due to its use as a solvent and its role as a precursor to γ-hydroxybutyric acid (GHB).[1][2]

Generalized GC-MS Experimental Protocol

A typical GC-MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. The following protocol outlines a standard procedure that can be adapted for specific applications.

1. Sample Preparation: The sample preparation method depends on the matrix. For relatively pure samples, a simple dilution in a suitable solvent like methylene chloride or chloroform is sufficient.[3] For complex matrices such as biological fluids or food products, a liquid-liquid extraction or solid-phase microextraction (SPME) is often necessary to isolate the analyte and remove interfering substances.[1][4][5] For instance, GBL can be efficiently extracted from aqueous solutions using methylene chloride.[3]

2. GC-MS System and Parameters: The separation is typically performed on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[2] The temperature program, carrier gas flow rate, and injection mode are optimized to achieve good peak shape and resolution.

3. Data Acquisition and Analysis: The mass spectrometer is usually operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2][6]

Below is a visual representation of the typical GC-MS workflow.

GC_MS_Workflow GC-MS Experimental Workflow for Lactone Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid, Food) Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Dilution Dilution in Organic Solvent Extraction->Dilution Injection GC Injection (Split/Splitless) Dilution->Injection Separation Chromatographic Separation (HP-5MS) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Analysis Data Analysis (Chromatogram & Spectrum) Detection->Analysis Quantification Quantification & Identification Analysis->Quantification

Caption: A generalized workflow for the analysis of lactones using GC-MS.

Comparative Analysis of GC-MS Parameters

Different studies have employed various GC-MS parameters for the analysis of GBL, which can be adapted for its dimethyl derivative. The choice of parameters affects retention time, sensitivity, and selectivity.

ParameterMethod 1[2]Method 2[6]Method 3[1]
Column Agilent HP-5MS (26 m x 0.25 mm x 0.25 µm)Not SpecifiedAgilent HP-1 (25 m x 0.2 mm x 0.33 µm)
Carrier Gas Helium, 1 mL/minHelium, 50 kPa constant pressureHelium, 1.5 mL/min
Injector Temp. 280°CProgrammed: 50°C to 240°C250°C
Injection Mode Split (1:6)Split (1:20)Split (20:1)
Oven Program 70°C (2 min), then 15°C/min to 100°C, then 35°C/min to 330°C (3 min)50°C (10 min), then 2°C/min to 200°C50°C (0.6 min), then 15°C/min to 300°C
Detector Temp. Not SpecifiedNot Specified300°C
MS Mode Full Scan (m/z 40-200) and SIMMultiple Ion Detection (MID)Selected Ion Monitoring (SIM)
Key Ions (m/z) 42, 56, 8656, 86Not Specified

Note: The retention time for γ,γ-Dimethyl-γ-butyrolactone will differ from GBL due to its higher molecular weight and altered volatility. It is expected to have a longer retention time under similar chromatographic conditions.

Mass Spectra and Fragmentation Patterns

The mass spectrum of a compound is a fingerprint that allows for its identification. Under electron ionization, γ-butyrolactone (molecular weight: 86.09 g/mol ) undergoes characteristic fragmentation.[2][7] The key fragments observed in the EI mass spectrum of GBL are at m/z 42, 56, and the molecular ion at m/z 86.[2][6]

For γ,γ-Dimethyl-γ-butyrolactone (molecular weight: 114.14 g/mol ), the fragmentation pattern is expected to be influenced by the presence of the two methyl groups. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway Plausible EI Fragmentation of γ,γ-Dimethyl-γ-butyrolactone mol γ,γ-Dimethyl-γ-butyrolactone M⁺•, m/z 114 frag1 Loss of •CH₃ m/z 99 mol:f1->frag1 - •CH₃ frag2 Loss of C₃H₆ (propylene) from M⁺• m/z 72 mol:f1->frag2 - C₃H₆ frag3 Loss of CO from m/z 99 m/z 71 frag1:f1->frag3 - CO frag4 Loss of •CH₃ from m/z 72 m/z 57 frag2:f1->frag4 - •CH₃ Method_Comparison Comparison of Analytical Methods for Lactones center Analysis of γ,γ-Dimethyl-γ-butyrolactone & Derivatives gcms GC-MS center->gcms lcms LC-MS center->lcms nmr NMR center->nmr gcms_adv High Sensitivity Good for Volatiles Established Libraries gcms->gcms_adv Advantages gcms_dis Requires Volatility Thermal Degradation Risk gcms->gcms_dis Disadvantages lcms_adv Analyzes Non-Volatiles Handles Complex Matrices Good for Conjugates lcms->lcms_adv Advantages lcms_dis Mobile Phase Effects Lower Isomer Resolution lcms->lcms_dis Disadvantages nmr_adv Definitive Structure ID Non-Destructive nmr->nmr_adv Advantages nmr_dis Low Sensitivity Requires Pure Sample Complex Spectra nmr->nmr_dis Disadvantages

References

A Comparative Guide to 1H and 13C NMR Spectral Assignment for Substituted Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a variety of substituted furanones. The presented data, sourced from peer-reviewed literature and spectral databases, is intended to aid in the structural elucidation and characterization of these important heterocyclic compounds. Detailed experimental protocols and a logical workflow for spectral assignment are also included to ensure methodological transparency and reproducibility.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for a selection of substituted furanones. These compounds have been chosen to illustrate the influence of different substitution patterns on the chemical shifts (δ) and coupling constants (J). All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Unsubstituted and Simple Furanones
CompoundPosition¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)Solvent
Furan C2/C57.44 (t, J=1.8)142.8CDCl₃
C3/C46.38 (t, J=1.8)109.8CDCl₃
2(5H)-Furanone H-36.15 (d, J=5.7)121.7CDCl₃
H-47.60 (dt, J=5.7, 2.0)155.0CDCl₃
H-54.85 (d, J=2.0)70.0CDCl₃
C-2-173.0CDCl₃
Substituted 2(5H)-Furanones (Butenolides)
CompoundSubstituent(s)Position¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)Solvent
5-Hydroxy-4-methyl-2(5H)-furanone 4-CH₃, 5-OHH-35.90 (s)119.0CDCl₃
H-55.85 (s)98.0CDCl₃
4-CH₃1.90 (s)9.0CDCl₃
C-2-174.0CDCl₃
C-4-165.0CDCl₃
(R)-5-((R)-2-Nitro-1-phenylethyl)furan-2(5H)-one [1]5-(2-nitro-1-phenylethyl)H-36.20 (dd, J=5.7, 1.8)122.3CDCl₃
H-47.21 (dd, J=5.7, 1.5)151.8CDCl₃
H-55.50 (ddd, J=7.8, 3.6, 1.5)79.9CDCl₃
CH-Ph4.01 (ddd, J=9.9, 7.8, 4.2)45.9CDCl₃
CH₂-NO₂4.80 (dd, J=12.9, 4.2), 4.72 (dd, J=12.9, 9.9)78.8CDCl₃
C-2-171.5CDCl₃
Substituted 3(2H)-Furanones and Dihydrofuranones
CompoundSubstituent(s)Position¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)Solvent
Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone [2]2,2,5,5-tetra(CH₃)2-CH₃1.25 (s)25.0CCl₄
5-CH₃1.35 (s)29.0CCl₄
H-42.50 (s)45.0CCl₄
C-2-83.0CCl₄
C-3-218.0CCl₄
C-5-87.0CCl₄
trans-3,4-Dimethyl-dihydro-2(3H)-furanone 3-CH₃, 4-CH₃H-32.45 (m)41.2CDCl₃
H-42.15 (m)36.8CDCl₃
H-54.20 (t, J=8.0), 3.70 (dd, J=8.0, 6.0)72.5CDCl₃
3-CH₃1.20 (d, J=7.0)12.5CDCl₃
4-CH₃1.00 (d, J=6.5)15.0CDCl₃
C-2-179.5CDCl₃

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate spectral assignment. The following is a generalized experimental protocol for obtaining NMR spectra of substituted furanones.

Sample Preparation
  • Sample Purity: Ensure the furanone derivative is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the solid sample or 1-2 drops of a liquid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used.

NMR Data Acquisition
  • Instrumentation: Record spectra on a Fourier Transform NMR (FT-NMR) spectrometer with a proton operating frequency of 300 MHz or higher for better resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used for routine spectra. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify and label the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the assignment of ¹H and ¹³C NMR spectra for substituted furanones.

NMR_Spectral_Assignment_Workflow cluster_preparation 1. Sample Preparation & Data Acquisition cluster_analysis 2. Spectral Analysis cluster_assignment 3. Structure Elucidation prep Sample Preparation (Purity, Solvent, Standard) acq_1h 1D ¹H NMR Acquisition prep->acq_1h acq_13c 1D ¹³C & DEPT NMR Acquisition prep->acq_13c acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) prep->acq_2d analyze_1h Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity (J-coupling) acq_1h->analyze_1h analyze_13c Analyze ¹³C & DEPT NMR: - Chemical Shift - Carbon Type (C, CH, CH₂, CH₃) acq_13c->analyze_13c analyze_2d Analyze 2D NMR: - COSY: ¹H-¹H Correlations - HSQC: ¹H-¹³C Direct Correlations - HMBC: ¹H-¹³C Long-Range Correlations acq_2d->analyze_2d assign Assign Signals to Specific Nuclei analyze_1h->assign analyze_13c->assign analyze_2d->assign elucidate Elucidate/Confirm Molecular Structure assign->elucidate

Workflow for NMR Spectral Assignment of Substituted Furanones.

References

A Comparative Guide to the Biological Activity of γ-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] This guide provides a comparative overview of the biological activities of different classes of γ-butyrolactone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data to aid researchers in drug discovery and development.

Anticancer Activity of α-Methylene-γ-butyrolactone Derivatives

α-Methylene-γ-butyrolactone is a key pharmacophore found in many natural products with cytotoxic activity.[3] Synthetic derivatives of this class have been extensively studied for their potential as anticancer agents. Their mechanism of action is often attributed to the Michael addition reaction with nucleophilic residues (like cysteine) in proteins, leading to the inhibition of key cellular pathways.[4] A prominent target is the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5]

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of representative α-methylene-γ-butyrolactone derivatives against various cancer cell lines are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Naphthalene α-methylene-γ-butyrolactonesBromo-substituted derivativeLeukemiaHighly cytostatic[6]
Solid tumorsCytostatic and cytocidal[6]
Isatin-derived spirocyclic α-methylene-γ-butyrolactonesSpiD3LeukemiaLow nanomolar[4]
Borylated α-methylene-γ-butyrolactonesBrominated precursorsPancreatic (Panc-1, MIA PaCa-2, BxPC-3)Significantly higher than parthenolide[7]
Open-chain bis(α-methylene-γ-butyrolactones)Compound 21aWalker tumor45% inhibition at 18.75 mg/kg[8]

Antimicrobial Activity of β,γ-Diaryl α-Methylene-γ-butyrolactones

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Certain synthetic γ-butyrolactone derivatives, particularly β,γ-diaryl α-methylene-γ-butyrolactones, have demonstrated potent activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The table below compares the MIC values of representative β,γ-diaryl α-methylene-γ-butyrolactone derivatives against MRSA.

Compound ClassDerivative ExampleBacterial StrainMIC (µM)Reference
β,γ-Diaryl α-methylene-γ-butyrolactonesMost potent moleculesMRSA USA3003.0 - 5.2[9]

Anti-inflammatory Activity of γ-Butyrolactone Derivatives

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[11][12][13] Several γ-butyrolactone derivatives have been developed as selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The anti-inflammatory effects of some γ-butyrolactone derivatives are also mediated through the inhibition of the NF-κB signaling pathway.[1]

Quantitative Comparison of Anti-inflammatory Activity

The inhibitory activity of γ-butyrolactone derivatives against the COX-2 enzyme is presented below, with IC50 values indicating the concentration required for 50% inhibition of the enzyme's activity.

Compound ClassDerivative ExampleTargetIC50Reference
Indole-based γ-butyrolactoneCOX-2 inhibitorCOX-2<0.001 µM[1]
γ-Butyrolactone derivativesBM138AWrithing test (analgesic)ED50 = 2.3 mg/kg[14]
BM138Carrageenan-induced paw edemaUp to 49% diminution[14]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.[15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the γ-butyrolactone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.[20]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the γ-butyrolactone derivatives in a suitable broth medium in a 96-well microtiter plate.[21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[22]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize a key signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation GBL γ-Butyrolactone Derivative GBL->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by γ-butyrolactone derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with γ-butyrolactone derivatives seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to Furanone-Based Pharmaceutical Intermediates: Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone core, a five-membered heterocyclic ring containing an oxygen atom, is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its versatility allows for the development of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides an objective comparison of the efficacy of furanone-based pharmaceutical intermediates and their resulting active compounds against viable alternatives, supported by experimental data.

At a Glance: Furanone Intermediates vs. Alternatives

Therapeutic AreaFuranone-Based ApproachCommon AlternativesKey Advantages of Furanone-Based Intermediates
Antimicrobial Quorum Sensing Inhibition (e.g., Brominated Furanones)Flavonoids, Thiophene derivativesPotent inhibition of bacterial communication and biofilm formation.[3][4]
Anti-inflammatory COX-2 Inhibition (e.g., DFU)Traditional NSAIDs (e.g., Indomethacin, Diclofenac)High selectivity for COX-2, potentially reducing gastrointestinal side effects.[1]
Anticancer Various mechanisms, including cell cycle arrest.Thiophene derivatives, established chemotherapeuticsBroad applicability against various cancer cell lines.[3]

Antimicrobial Efficacy: Targeting Quorum Sensing

A significant application of furanone-based intermediates is in the development of quorum sensing (QS) inhibitors. QS is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[5] Furanones, particularly halogenated derivatives, are potent QS inhibitors.[4]

Comparative Efficacy of Quorum Sensing Inhibitors

Here, we compare the efficacy of a brominated furanone (GBr) with a well-studied furanone C-30 in inhibiting virulence factors in Pseudomonas aeruginosa.

CompoundStrainVirulence FactorConcentration (µM)% Inhibition
GBr Furanone PA14Pyocyanin Production50~60%
INP-42 (Clinical Isolate)Pyocyanin Production50~100%
PA14Biofilm Formation50~90%
INP-42 (Clinical Isolate)Biofilm Formation50~75%
Furanone C-30 PA14Pyocyanin Production50~50%
INP-42 (Clinical Isolate)Pyocyanin Production50~40%
PA14Biofilm Formation50~90%
INP-42 (Clinical Isolate)Biofilm Formation50~60%

Data adapted from a study on brominated furanones.[4]

Flavonoids represent a class of natural products that also exhibit QS inhibitory activity and serve as an alternative to furanone-based intermediates.[6]

Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa

Furanones and flavonoids can interfere with the LasR and RhlR quorum sensing systems in P. aeruginosa, preventing the expression of virulence genes.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence Virulence Gene Expression LasR->Virulence Activates AHL_las->LasR Binds to AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR RhlR RhlR->Virulence Activates AHL_rhl->RhlR Binds to Furanones Furanones Furanones->LasR Inhibits Furanones->RhlR Inhibits Flavonoids Flavonoids Flavonoids->LasR Inhibits Flavonoids->RhlR Inhibits

Quorum sensing inhibition by furanones and flavonoids.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Certain furanone derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This selectivity is a key advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, with COX-1 inhibition being associated with gastrointestinal side effects.

Comparative Efficacy of COX Inhibitors

The following table compares the in vitro inhibitory activity (IC50) of the furanone derivative DFU with the traditional NSAID indomethacin.

CompoundTarget EnzymeIC50 (nM)Selectivity (COX-1/COX-2)
DFU (Furanone derivative) COX-1> 50,000> 1000-fold
COX-241
Indomethacin COX-118~0.7
COX-226

Data from a study on a tetrasubstituted furanone as a selective COX-2 inhibitor.[1]

Signaling Pathway: Prostaglandin Synthesis Inhibition

DFU selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_house Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_house Prostaglandins_inflam Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_inflam DFU DFU (Furanone) DFU->COX2 Highly Selective Inhibition NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Mechanism of action of DFU versus traditional NSAIDs.

Anticancer Potential: A Comparison with Thiophene Derivatives

Both furanone and thiophene-based intermediates are utilized in the synthesis of compounds with anticancer activity. The efficacy of these compounds can be compared by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Comparative Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50
Furanone Furan-pyrazole chalcone (7g)A549 (Lung)27.7 µg/ml
Furan-pyrazole chalcone (7g)HepG2 (Liver)26.6 µg/ml
Thiophene Thiophene carboxamide (2e)Hep3B (Liver)12.58 µM

Data compiled from a comparative study of thiophene and furan derivatives.[3]

Synthesis of Heterocyclic Intermediates: A Qualitative Comparison

The choice of a heterocyclic intermediate often depends on the desired final product and the efficiency of the synthetic route. The Paal-Knorr synthesis is a classic method for preparing furans, while the Gewald synthesis is a versatile route to thiophenes.

Experimental Workflow: Paal-Knorr Furan Synthesis vs. Gewald Thiophene Synthesis

G cluster_paal_knorr Paal-Knorr Furan Synthesis cluster_gewald Gewald Thiophene Synthesis PK_start 1,4-Dicarbonyl Compound PK_process Intramolecular Cyclization & Dehydration PK_start->PK_process PK_reagent Acid Catalyst (e.g., H₂SO₄) PK_reagent->PK_process PK_product Furan Derivative PK_process->PK_product G_start1 Ketone or Aldehyde G_process Multicomponent Condensation & Cyclization G_start1->G_process G_start2 α-Cyanoester G_start2->G_process G_reagent Elemental Sulfur + Base G_reagent->G_process G_product 2-Aminothiophene Derivative G_process->G_product

References

Spectroscopic Showdown: A Comparative Analysis of 2(3H)-Furanone and 2(5H)-Furanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2(3H)-furanone and 2(5H)-furanone. This guide provides a detailed comparison of their NMR, IR, Mass Spectrometry, and UV-Vis data, supported by experimental protocols and visual workflows, to aid in the unambiguous identification and characterization of these important chemical isomers.

The isomeric furanones, 2(3H)-furanone and 2(5H)-furanone, are five-membered heterocyclic lactones that serve as crucial building blocks in the synthesis of a wide array of natural products and pharmacologically active molecules. Despite their structural similarity, the position of the double bond within the furanone ring imparts distinct chemical and physical properties, leading to significantly different spectroscopic profiles. Accurate differentiation between these isomers is paramount for synthetic chemists and drug developers to ensure the correct molecular architecture and, consequently, the desired biological activity. This guide presents a side-by-side spectroscopic comparison to facilitate their identification.

Key Spectroscopic Differences at a Glance

The primary distinction between 2(3H)-furanone and 2(5H)-furanone lies in the conjugation of the double bond with the carbonyl group of the lactone. In 2(5H)-furanone, the C=C double bond is conjugated with the C=O group, a feature absent in the 2(3H)-isomer. This difference in electronic structure is the cornerstone of their varied spectroscopic behaviors.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2(3H)-furanone and 2(5H)-furanone.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Proton 2(3H)-Furanone Chemical Shift (δ, ppm) 2(5H)-Furanone Chemical Shift (δ, ppm)
H3~4.8~5.2
H4~6.2~7.6
H5~7.5~6.2

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon 2(3H)-Furanone Chemical Shift (δ, ppm) 2(5H)-Furanone Chemical Shift (δ, ppm)
C2 (C=O)~175~173
C3~85~83
C4~125~155
C5~150~122

Table 3: Infrared (IR) Spectroscopic Data

Functional Group 2(3H)-Furanone Vibrational Frequency (cm⁻¹) 2(5H)-Furanone Vibrational Frequency (cm⁻¹)
C=O Stretch~1780-1750 (non-conjugated)~1750-1720 (conjugated)
C=C Stretch~1650~1610

Table 4: Mass Spectrometry Data

Parameter 2(3H)-Furanone 2(5H)-Furanone
Molecular Ion (M⁺)m/z 84.02m/z 84.02
Key FragmentationLoss of CO (m/z 56), subsequent fragmentsLoss of CO (m/z 56), subsequent fragments

Table 5: UV-Vis Spectroscopic Data

Parameter 2(3H)-Furanone 2(5H)-Furanone
λmax (in Ethanol)~200-220 nm (π→π* transition of isolated C=C)~250-270 nm (π→π* transition of conjugated system)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the furanone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization : Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.

  • Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the furanone isomer in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of maximum absorbance (λmax) should be determined from the resulting spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the two furanone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_isomers Isomeric Furanones cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Furanone_2_3H 2(3H)-Furanone NMR NMR (¹H, ¹³C) Furanone_2_3H->NMR IR IR Furanone_2_3H->IR MS Mass Spec. Furanone_2_3H->MS UV_Vis UV-Vis Furanone_2_3H->UV_Vis Furanone_2_5H 2(5H)-Furanone Furanone_2_5H->NMR Furanone_2_5H->IR Furanone_2_5H->MS Furanone_2_5H->UV_Vis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation MS->MS_Data UV_Vis_Data λmax UV_Vis->UV_Vis_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Vis_Data->Comparison Distinguishing_Features Key Spectroscopic Distinguishing Features cluster_NMR ¹H NMR cluster_IR IR cluster_UV UV-Vis Furanone_2_3H 2(3H)-Furanone (Non-conjugated) H4_23H H4: ~6.2 ppm Furanone_2_3H->H4_23H CO_23H C=O: ~1765 cm⁻¹ Furanone_2_3H->CO_23H UV_23H λmax: ~210 nm Furanone_2_3H->UV_23H Furanone_2_5H 2(5H)-Furanone (Conjugated) H4_25H H4: ~7.6 ppm (deshielded) Furanone_2_5H->H4_25H CO_25H C=O: ~1735 cm⁻¹ (lower freq.) Furanone_2_5H->CO_25H UV_25H λmax: ~260 nm (bathochromic shift) Furanone_2_5H->UV_25H

Navigating Furanone Synthesis: A Comparative Guide to Kinetic and Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of furanone regio- and stereoisomers is a critical challenge. The final product distribution is often dictated by the delicate interplay between kinetic and thermodynamic control. This guide provides an objective comparison of these two control mechanisms in key furanone syntheses, supported by experimental data and detailed protocols, to empower informed decision-making in synthetic design.

The outcome of a chemical reaction that can yield two or more different products is determined by which product is formed fastest (kinetic control) and which is the most stable (thermodynamic control). Kinetic control is favored under milder conditions and shorter reaction times, leading to the product with the lowest activation energy. In contrast, thermodynamic control is achieved under more vigorous conditions with longer reaction times, allowing the reaction to reach equilibrium and favoring the most stable product. Understanding and manipulating these factors is paramount for achieving the desired furanone isomer in high yield and purity.

Synthesis of 2,5-Disubstituted Furans via Sonogashira Coupling and Cycloisomerization

A compelling example of kinetic versus thermodynamic control is the synthesis of 2,5-disubstituted furans from heteropropargyl precursors. In this reaction, a ketoacetylene intermediate can either be isolated as the kinetic product or undergo cycloisomerization to form the more stable furan, the thermodynamic product.[1] The choice between these pathways is governed by reaction time and the amount of base used.[1]

Data Presentation
Product TypeCatalystBase (equiv.)SolventTime (h)TemperatureProductYield (%)
Kinetic Pd(PPh₃)₂Cl₂/CuITriethylamine (1.2)Hexane3Room Temp.Ynone (Ketoacetylene)>15:1 (Ynone:Diyne)
Thermodynamic Pd(PPh₃)₂Cl₂/CuITriethylamine (4.0)Hexane72Room Temp.2,5-Disubstituted Furan95

Table 1: Comparison of reaction conditions for the kinetic and thermodynamic synthesis of a 2,5-disubstituted furan.[1]

Experimental Protocols

Kinetic Control (Synthesis of Ynone): To a solution of 4-tert-butylphenyl propargyl ether and benzoyl chloride in hexane, 1.2 equivalents of triethylamine are added. The reaction is catalyzed by a palladium-phosphine complex and copper(I) iodide. The mixture is stirred at room temperature for 3 hours. The resulting ynone is the kinetically favored product and can be isolated after an appropriate workup.[1]

Thermodynamic Control (Synthesis of Furan): Following a similar setup to the kinetic protocol, 4.0 equivalents of triethylamine are used. The reaction mixture is stirred for an extended period of 72 hours at room temperature. This longer reaction time allows the initially formed ynone to undergo cycloisomerization to the thermodynamically more stable 2,5-disubstituted furan, which is then isolated as the major product.[1]

Signaling Pathways

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start_k Heteropropargyl Precursor + Benzoyl Chloride Ynone Ynone (Kinetic Product) Start_k->Ynone Short Reaction Time Low Base Concentration (e.g., 1.2 eq TEA) Start_t Heteropropargyl Precursor + Benzoyl Chloride Furan 2,5-Disubstituted Furan (Thermodynamic Product) Start_t->Furan Long Reaction Time High Base Concentration (e.g., 4 eq TEA)

Kinetic vs. Thermodynamic Pathways in Furan Synthesis.

Diels-Alder Reaction of Furan: A Battle of Stereoisomers

The Diels-Alder reaction between furan and a dienophile, such as maleic anhydride, is a classic textbook example of kinetic versus thermodynamic control, leading to two different stereoisomers: the endo and exo adducts. The endo adduct is formed faster due to favorable secondary orbital interactions in the transition state, making it the kinetic product. However, the exo adduct is sterically less hindered and therefore thermodynamically more stable.[2]

Data Presentation
Control TypeTemperatureTimeMajor ProductProduct Ratio (endo:exo)
Kinetic Room TemperatureShortendo AdductPredominantly endo
Thermodynamic 81 °CLongexo AdductPredominantly exo
Thermodynamic 40 °C48 hexo AdductExclusively exo[2]

Table 2: Influence of temperature and time on the product distribution in the Diels-Alder reaction of furan.

Experimental Protocols

Kinetic Control (Formation of the endo Adduct): Furan and maleic anhydride are dissolved in a suitable solvent like diethyl ether at room temperature. The reaction is allowed to proceed for a short period (e.g., 1-2 hours). Rapid precipitation of the product is expected. The solid is collected by filtration to yield the endo adduct as the major product.

Thermodynamic Control (Formation of the exo Adduct): Furan and maleic anhydride are dissolved in a higher-boiling solvent such as toluene. The reaction mixture is heated to reflux (around 81 °C or higher) for an extended period (several hours to days).[3] At this elevated temperature, the initially formed endo adduct can undergo a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo adduct, which is then isolated as the main product upon cooling and crystallization.

Experimental Workflow

G cluster_workflow Experimental Workflow Reactants Furan + Dienophile Reaction_Setup Reaction Setup (Solvent, Temperature) Reactants->Reaction_Setup Kinetic_Path Low Temperature Short Time Reaction_Setup->Kinetic_Path Thermodynamic_Path High Temperature Long Time Reaction_Setup->Thermodynamic_Path Kinetic_Product Kinetic Product (e.g., endo-adduct) Kinetic_Path->Kinetic_Product Thermodynamic_Product Thermodynamic Product (e.g., exo-adduct) Thermodynamic_Path->Thermodynamic_Product

General workflow for selective furanone synthesis.

Isomerization of 2(3H)-Furanones to 2(5H)-Furanones

The position of the double bond in the furanone ring significantly impacts its stability and reactivity. 2(5H)-Furanones are generally more stable than their 2(3H) counterparts due to the conjugation of the double bond with the carbonyl group.[4] The less stable 2(3H)-furanone is the kinetic product in many syntheses, but it can readily isomerize to the thermodynamically favored 2(5H)-furanone, especially under acidic or basic conditions or upon heating.[4]

Data Presentation
Control TypeConditionsMajor Product
Kinetic Mild, neutral pH, low temperature2(3H)-Furanone
Thermodynamic Acidic or basic catalysis, elevated temperature2(5H)-Furanone

Table 3: Conditions favoring the kinetic vs. thermodynamic furanone isomers.

Experimental Protocols

Synthesis of 2(3H)-Furanone (Kinetic Control): The synthesis of 2(3H)-furanones often requires mild reaction conditions to prevent isomerization. For instance, the iodolactonization of 3-alkynoic acids using iodine and sodium bicarbonate at room temperature can yield 2(3H)-furanones. The reaction is typically fast (1-2 hours) and performed at neutral pH. Careful workup and purification at low temperatures are crucial to isolate the kinetic product.[4]

Isomerization to 2(5H)-Furanone (Thermodynamic Control): The isomerization of a 2(3H)-furanone to its 2(5H)-isomer can be achieved by treating the 2(3H)-furanone with an acid or base. For example, heating a 2(3H)-furanone in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylethanolamine, can facilitate the isomerization to the more stable 2(5H)-furanone.[5]

Logical Relationship

G cluster_isomerization Furanone Isomerization Kinetic_Isomer 2(3H)-Furanone (Kinetic Product) Conditions Acid/Base Catalysis or Heat Kinetic_Isomer->Conditions Thermodynamic_Isomer 2(5H)-Furanone (Thermodynamic Product) Conditions->Thermodynamic_Isomer Equilibration

Isomerization of 2(3H)- to 2(5H)-Furanone.

By carefully selecting reaction parameters such as temperature, time, and catalysts, researchers can effectively steer furanone synthesis towards the desired kinetic or thermodynamic product. The experimental data and protocols provided in this guide serve as a valuable resource for optimizing synthetic strategies and achieving higher yields of specific furanone isomers, which is of utmost importance in the fields of medicinal chemistry and materials science.

References

Safety Operating Guide

Personal protective equipment for handling 5,5-Dimethyldihydrofuran-2(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,5-Dimethyldihydrofuran-2(3H)-one (CAS No. 3123-97-5), also known as γ-Isocaprolactone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar furanone compounds indicate a potential for skin and eye irritation. Therefore, a cautious approach to handling is warranted, employing a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a significant splash risk.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If vapors are noticeable or ventilation is poor, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

Control TypeDescription
Ventilation Handle in a chemical fume hood to minimize inhalation exposure.
Eyewash Station An operational and easily accessible eyewash station is mandatory in the work area.
Safety Shower A safety shower should be readily available in case of large-scale skin contact.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware and Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

Caption: This diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocols

General Handling Protocol:

  • Preparation:

    • Confirm the functionality of the chemical fume hood.

    • Put on all required PPE as detailed in the table above.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling and Use:

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

    • Avoid direct contact with skin and eyes.[1]

    • Should accidental contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Cleanup:

    • Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Decontaminate all glassware and equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations.[1] If you are unsure of the proper procedure, consult your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.